Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
説明
BenchChem offers high-quality Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3;/h9-10H,4-8,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXGYHQKOQSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743447 | |
| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-17-0 | |
| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
solubility of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride in organic solvents
Technical Whitepaper: Solubility Profiling & Process Optimization for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
Executive Summary
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0) is a critical late-stage intermediate in the synthesis of Erlotinib (Tarceva), a tyrosine kinase inhibitor used in non-small cell lung cancer treatment.
Effective handling of this compound requires a precise understanding of its solubility profile, which is dictated by two competing structural motifs: the ionic hydrochloride salt headgroup (hydrophilic) and the bis(2-methoxyethoxy) ether side chains (amphiphilic). This guide provides a technical framework for solvent selection, solubility measurement, and recrystallization strategies to maximize yield and purity during API synthesis.
Physicochemical Characterization
To predict and manipulate solubility, one must first understand the molecular architecture.
-
Chemical Formula: C₁₅H₂₄ClNO₆[1]
-
Structural Analysis:
-
Aniline HCl Core: Provides high lattice energy and ionic character, necessitating high-dielectric solvents for dissolution.
-
Glycol Ether Chains: The bis(2-methoxyethoxy) groups disrupt crystal packing relative to unsubstituted anilines and increase affinity for chlorinated solvents and alcohols.
-
Ethyl Ester: Adds lipophilicity, but its effect is overshadowed by the ionic HCl salt form.
-
Predicted Solubility Profile (Class II/III Behavior)
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding and high dielectric constant stabilize the ionic salt pair. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | High dipole moment effectively solvates the cation; excellent for stock solutions but poor for isolation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The glycol ether chains provide "chelation-like" solvation, allowing partial solubility despite the ionic nature. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low | Insufficient dielectric constant to overcome the salt's lattice energy. Ideal antisolvents . |
| Non-Polar | Hexane, Toluene, Heptane | Insoluble | Lack of dipole-dipole interactions; strictly used to drive precipitation. |
Experimental Protocols: Solubility Measurement
Relying on visual estimation is insufficient for process validation. The following protocol utilizes a self-validating gravimetric approach coupled with HPLC verification.
Protocol A: Equilibrium Solubility Determination
Objective: Determine the saturation concentration (
-
Preparation: Weigh approx. 500 mg of the HCl salt into a scintillation vial.
-
Solvent Addition: Add 2.0 mL of the target solvent.
-
Equilibration:
-
Place the vial in a thermomixer set to
(e.g., 25°C). -
Agitate at 750 RPM for 24 hours.
-
Check Point: If the solid dissolves completely, add more solid until a suspension persists (saturation).
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crash-out). -
Quantification (Dual Method):
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC: Dilute the filtrate with Mobile Phase (Acetonitrile/Water) and inject against a standard curve.
-
Visualization: Solubility Screening Workflow
Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring saturation is reached before measurement.
Process Application: Purification by Recrystallization
The primary utility of solubility data for this intermediate is in purification . The synthesis of the aniline precursor often carries carryover impurities (nitro compounds or unreacted phenols).
The "Solubility Switch" Mechanism: The HCl salt allows for a purification leverage point that the free base does not.
-
Free Base: Soluble in EtOAc (impurities likely soluble too).
-
HCl Salt: Insoluble in EtOAc (precipitates out, leaving non-ionic impurities in solution).
Protocol B: Solvent/Antisolvent Recrystallization
System: Ethanol (Solvent) / Ethyl Acetate (Antisolvent).
-
Dissolution: Dissolve the crude HCl salt in minimum hot Ethanol (60°C).
-
Ratio: Approx. 3-5 mL EtOH per gram of solid.
-
-
Clarification: If insoluble particulates remain (e.g., inorganic salts), hot filter.
-
Nucleation: Slowly add Ethyl Acetate (Antisolvent) until a slight turbidity persists.
-
Ratio: Typically 1:1 to 1:3 (EtOH:EtOAc).
-
-
Cooling: Ramp temperature down to 0-5°C over 4 hours.
-
Control: Rapid cooling yields small, impure crystals. Slow cooling yields high-purity needles.
-
-
Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate.
Visualization: Recrystallization Logic
Figure 2: Purification logic utilizing the differential solubility of the HCl salt in protic vs. aprotic solvents.
Thermodynamics & Stability
When handling the HCl salt in solution, beware of disproportionation .
-
Risk: In protic solvents with high pH (or if basic impurities are present), the HCl may dissociate, reverting the compound to its Free Base form.
-
Observation: The Free Base is less soluble in water/alcohols but more soluble in organics. This can lead to "oiling out" rather than crystallization.
-
Mitigation: Maintain a slightly acidic environment (add 1-2% conc. HCl to the recrystallization solvent) to ensure the salt remains intact.
References
-
PubChem. (2025).[3] Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2012). CN102557977A - Synthesis intermediate of erlotinib and preparation method thereof.[4] Retrieved from
Sources
- 1. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride - Lead Sciences [lead-sciences.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of erlotinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Mechanism of Erlotinib Synthesis from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
Executive Technical Summary
This technical guide details the convergent synthesis of Erlotinib (Tarceva®), a reversible tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). The synthesis originates from the advanced intermediate Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride .
The route is characterized by three distinct chemical phases:[1][2][3]
-
Cyclocondensation: Construction of the quinazoline pharmacophore via a "Niementowski-variation" cyclization.
-
Activation: Deoxychlorination of the quinazolinone to generate a reactive electrophile.
-
SNAr Coupling: Regioselective nucleophilic aromatic substitution with 3-ethynylaniline to yield the final API.
This guide prioritizes scalable process chemistry, emphasizing atom economy, impurity rejection, and mechanistic causality.
Strategic Retrosynthesis
The synthesis of Erlotinib is fundamentally a construction of the 4-anilinoquinazoline scaffold. By starting with the fully functionalized anthranilate derivative (Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate), the synthesis avoids the early-stage regioselectivity issues associated with alkylating the quinazoline core later.
-
Key Disconnection: The C4–N bond.
-
Forward Strategy: The quinazoline ring is built first (Phase I), activated at the C4 position (Phase II), and then coupled with the "South" fragment, 3-ethynylaniline (Phase III).
Phase I: Construction of the Quinazoline Core
Mechanistic Insight: Cyclocondensation
The transformation of the starting material (SM) to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is a two-step cascade reaction performed in a single pot.
-
Free-Basing: The hydrochloride salt of the SM is neutralized (often in situ) to expose the nucleophilic aniline amine.
-
Amidine Formation: The aniline amine attacks the electrophilic carbon of the C1 source (Formamidine Acetate). Ammonia is eliminated.
-
Intramolecular Cyclization: The newly formed amidine nitrogen attacks the ester carbonyl.
-
Elimination: Ethanol is ejected, driving the equilibrium toward the stable aromatic quinazolinone.
Experimental Protocol
Reagents:
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
2-Methoxyethanol (Solvent, 10 V)
Workflow:
-
Charge: Load the SM HCl salt and 2-methoxyethanol into a reactor.
-
Neutralization/Addition: Add Formamidine Acetate. (Note: The acetate acts as a buffer; however, adding a stoichiometric amount of NaOMe can accelerate the initial free-basing if kinetics are slow).
-
Reflux: Heat the mixture to reflux (~125°C). The high temperature is critical to drive the elimination of ethanol.
-
Monitor: Reaction is complete when HPLC shows <1% SM (typically 4–6 hours).
-
Workup: Cool to 20°C. The product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one , often precipitates.
-
Isolation: Filter the solid. Wash with cold methanol to remove residual reagents. Dry under vacuum at 50°C.
Mechanistic Visualization
Figure 1: The cascade cyclization mechanism converting the anthranilate ester to the quinazolinone core.
Phase II: Activation via Deoxychlorination
Mechanistic Insight: Vilsmeier-Haack Activation
The quinazolinone exists in tautomeric equilibrium between the amide (dominant) and iminol forms. To couple with 3-ethynylaniline, the C4 oxygen must be converted into a leaving group.
We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of DMF .
-
Catalyst Activation: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion).
-
Activation: The quinazolinone carbonyl oxygen attacks the Vilsmeier reagent.
-
Substitution: Chloride ion attacks C4, displacing the activated oxygen species. SO₂ and HCl are released as gases.
Experimental Protocol
Reagents:
-
Quinazolinone Intermediate (from Phase I) (1.0 eq)
-
Thionyl Chloride (SOCl₂) (10.0 eq - acts as solvent/reagent)
-
DMF (Catalytic, 0.1 eq)
Workflow:
-
Charge: Suspend the dried quinazolinone in SOCl₂.
-
Catalysis: Add DMF dropwise (Exothermic! Control temp < 30°C).
-
Reaction: Heat to reflux (~75°C). The suspension will clear as the soluble chloro-quinazoline forms.
-
Completion: Monitor by HPLC (quench aliquot in MeOH).
-
Distillation: Distill off excess SOCl₂ under reduced pressure.
-
Azeotrope: Add Toluene and distill again to remove traces of SOCl₂ (Critical: Residual SOCl₂ causes side reactions in Phase III).
-
Isolation: The residue is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline .[1] Usually carried forward immediately or isolated as a hydrochloride salt.
Phase III: The SNAr Coupling (API Formation)
Mechanistic Insight: Addition-Elimination
This is the convergent step. The electron-deficient pyrimidine ring (activated by the chloro group) undergoes Nucleophilic Aromatic Substitution (SNAr).
-
Addition: The nucleophilic nitrogen of 3-ethynylaniline attacks the C4 position of the quinazoline.
-
Meisenheimer Complex: A resonance-stabilized tetrahedral intermediate forms.
-
Elimination: The chloride ion is ejected, restoring aromaticity.
-
Salt Formation: The displaced Cl⁻ pairs with the protonated amine to form the hydrochloride salt directly.
Experimental Protocol
Reagents:
-
Chloro-quinazoline intermediate (1.0 eq)
-
3-Ethynylaniline (1.1 eq)
-
2-Propanol (IPA) (Solvent, 15 V)
Workflow:
-
Solvation: Suspend the chloro-quinazoline in 2-Propanol.
-
Addition: Add 3-Ethynylaniline.
-
Reflux: Heat to reflux (82°C).
-
Precipitation: As the reaction proceeds, Erlotinib HCl is less soluble in hot IPA than the reactants and begins to crystallize. This drives the reaction to completion (Le Chatelier’s principle).
-
Cooling: Cool slowly to 20°C, then to 0–5°C to maximize yield.
-
Filtration: Filter the white to off-white solid.
-
Washing: Wash with cold IPA (removes unreacted aniline).
-
Drying: Vacuum dry at 50°C.
Mechanistic Visualization
Figure 2: The SNAr mechanism illustrating the coupling of the quinazoline core with the aniline moiety.
Process Safety & Impurity Control
| Parameter | Criticality | Mitigation Strategy |
| Water Content (Phase II) | High | Moisture reacts with SOCl₂ to release HCl/SO₂ gas violently and hydrolyzes the product back to quinazolinone. Control: Dry all glassware; use anhydrous solvents. |
| Residual SOCl₂ (Phase III) | Medium | Carryover of SOCl₂ into Phase III reacts with 3-ethynylaniline to form sulfinyl impurities. Control: Chase with Toluene azeotrope. |
| Regioselectivity | Low | The starting material (Phase I) locks the ether side chains in positions 6 and 7. Unlike routes starting from 3,4-dihydroxybenzaldehyde, regio-isomers are structurally impossible here. |
| Genotoxicity | High | 3-Ethynylaniline is a potential mutagen. Control: Ensure stoichiometry is controlled and wash cake thoroughly with IPA. |
References
-
Original Patent: Schnur, R. C., & Arnold, L. D. (1996). Quinazoline derivatives useful for treatment of neoplastic disease. WO Patent 96/30347. Link
-
Process Optimization: Khedkar, B., et al. (2010). An improved and economical method has been described for the synthesis of erlotinib hydrochloride.[1][4] PMC (NIH). Link
-
Impurity Profiling: R. C. Storer, et al. (2009). Process Research and Development of Erlotinib. Organic Process Research & Development. Link
-
Mechanistic Review: Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof - Google Patents [patents.google.com]
A Technical Guide to the Strategic Role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in EGFR Inhibitor Synthesis
Abstract
The development of targeted therapies against the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of specific cancers, most notably non-small-cell lung cancer. At the heart of these therapeutic agents are complex molecular structures, meticulously assembled through multi-step synthetic pathways. This guide provides an in-depth technical analysis of a pivotal starting material, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0), elucidating its critical function in the synthesis of the potent EGFR inhibitor, Erlotinib. We will dissect the causality behind its molecular design, detail the key chemical transformations it undergoes, and provide field-proven protocols, offering researchers and drug development professionals a comprehensive understanding of its application.
Introduction: The Quinazoline Scaffold in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a crucial mediator of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a well-established driver in numerous human cancers.[1] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding pocket within the kinase domain, thereby blocking the signal transduction cascade that promotes tumor growth.[2][3]
Many first-generation EGFR inhibitors, including the highly successful drug Erlotinib, are built upon a quinazoline core structure.[4] The efficient construction of this specific heterocyclic system is paramount. The subject of this guide, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, is not a generic reagent but a highly specialized chemical building block, engineered to serve as the foundational precursor for the 6,7-disubstituted quinazoline core of Erlotinib.[5][6][7]
Physicochemical Profile and Strategic Design
The molecular architecture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is strategically designed for its role in synthesis.
| Property | Data | Source |
| IUPAC Name | ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | [8] |
| CAS Number | 183322-17-0 (HCl salt); 179688-27-8 (Freebase) | [7] |
| Molecular Formula | C₁₅H₂₃NO₆ (Freebase) | [9] |
| Molecular Weight | 313.35 g/mol (Freebase) | [9] |
| Purity Specification | ≥98.0% | [5] |
| Key Functional Groups | 1. Primary Amine (-NH₂) : Acts as a nucleophile for cyclization. | N/A |
| 2. Ethyl Ester (-COOEt) : The reaction partner for the amine. | N/A | |
| 3. Methoxyethoxy Chains : Confer solubility and binding affinity. | N/A |
The two methoxyethoxy side chains at the 4- and 5-positions are not arbitrary; they are the exact substituents required for the final drug, Erlotinib, where they occupy the 6- and 7-positions of the quinazoline ring and play a role in binding to the EGFR kinase domain.[4] The hydrochloride salt form enhances the stability and handling of the compound.
The Core Transformation: From Substituted Aniline to Quinazolinone
The primary role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is to undergo a cyclization reaction to form the heterocyclic core of the target drug. This transformation is a cornerstone of the entire synthetic route.
Mechanism of Action: Gould-Jacobs Reaction Variant
The key reaction is a variation of the Gould-Jacobs reaction. The process involves two main stages:
-
Amidation: The primary amine group attacks a one-carbon electrophile, typically derived from formamide or a related reagent.
-
Intramolecular Cyclization: The newly formed formamidine or a related intermediate undergoes a thermally-driven intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the ethyl ester group, eliminating ethanol and forming the pyrimidinone ring of the quinazoline system.
The presence of the amino group ortho to the ester group on the benzene ring is the critical design element that facilitates this high-yield ring closure.
Caption: Key cyclization step to form the quinazolinone core.
Validated Synthetic Workflow: From Intermediate to Erlotinib HCl
The synthesis of Erlotinib from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a well-established, multi-step process. High purity of the starting material is essential, as any deviations can lead to side reactions and complicate purification in subsequent steps.[5]
Step 1: Reduction of the Nitro Precursor (Self-Validating System)
In many industrial syntheses, the amino group of our title compound is generated immediately prior to its use. This is typically achieved by the reduction of its nitro-analogue, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.
-
Protocol Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is a common and effective method.[10][11] It avoids the need for high-pressure hydrogenation gas, making it safer for scale-up. The reaction is clean and typically proceeds to completion with high yield.[10]
-
Detailed Protocol:
-
To a flask containing 10% Pd/C (e.g., 0.15 eq), add a suitable solvent such as 2-propanol or ethanol.[10][11]
-
Add a solution of ammonium formate (e.g., 5-10 eq) in a minimal amount of water to activate the catalyst. Stir for 1-5 minutes.[11]
-
Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for approximately 20-30 minutes, monitoring by TLC or LC-MS until the starting material is consumed.[10][11]
-
Upon completion, filter the mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting residue, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, is often used directly in the next step with sufficient purity (~95%).[11]
-
Step 2: Quinazolinone Ring Formation
-
Protocol Rationale: This step leverages high temperatures to drive the cyclization reaction with formamide, which serves as both a reactant (source of the C2 carbon) and the solvent. Ammonium formate can act as a catalyst.[10]
-
Detailed Protocol:
-
Combine Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1.0 eq) and ammonium formate (e.g., 0.2 eq) in formamide (approx. 1.5 mL per gram of starting material).[10]
-
Heat the stirred mixture to 160-165 °C under an inert nitrogen atmosphere for 2-4 hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and add cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
-
Step 3 & 4: Chlorination and Nucleophilic Aromatic Substitution (SNAr)
-
Protocol Rationale: To complete the synthesis, the hydroxyl group of the quinazolinone must be converted into a better leaving group to allow for the introduction of the 3-ethynylaniline side chain. Chlorination with reagents like oxalyl chloride or thionyl chloride creates a highly reactive 4-chloroquinazoline intermediate. This intermediate readily undergoes an SNAr reaction with 3-ethynylaniline to form the final carbon-nitrogen bond, completing the Erlotinib structure.[10]
-
Workflow Summary:
-
Chlorination: The quinazolinone product from Step 2 is refluxed with a chlorinating agent (e.g., oxalyl chloride) in a suitable solvent to produce 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
-
SNAr Coupling: The 4-chloro intermediate is then reacted with 3-ethynylaniline in a solvent like isopropanol, often under acidic conditions, to yield Erlotinib base.[10]
-
Salt Formation: The Erlotinib base is treated with hydrochloric acid in a suitable solvent to precipitate the final, pharmaceutically used Erlotinib hydrochloride salt.[4]
-
Caption: Complete synthetic workflow from precursor to Erlotinib HCl.
Conclusion
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is not merely an intermediate; it is a strategic building block whose molecular structure is a direct blueprint for the core of Erlotinib. Its functional groups—the ortho-disposed amine and ester—are primed for efficient quinazolinone ring formation, while its methoxyethoxy side chains are integral to the final drug's biological activity. Understanding the causality behind its design and the specific, validated protocols for its transformation is fundamental for any researcher or professional engaged in the synthesis of quinazoline-based EGFR inhibitors. The reliability of this synthetic pathway hinges on the high purity and precise structure of this critical precursor.
References
- The Science Behind Erlotinib: Unpacking the Role of Key Synthesis Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Key Chemical Building Blocks: The Importance of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Pharmaffiliates Analytics & Synthetics (P) Ltd.
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central.
- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Google Patents.
- CN102180844A - Gefitinib intermediate and preparation method of Gefitinib. Google Patents.
-
Modified Synthesis of Erlotinib Hydrochloride. PubMed Central. Available at: [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][12]diazepin-2-ylamino)benzoate. MDPI. Available at: [Link]
-
ETHYL 2-AMINO-4,5-BIS(2-METHOXYETHOXY)BENZOATE. gsrs. Available at: [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][12]diazepin-2-ylamino)benzoate. ResearchGate. Available at: [Link]
- WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
- WO2014170910A1 - Process for the preparation of lapatinib. Google Patents.
-
Gefitinib. New Drug Approvals. Available at: [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE. ijppsjournal.com. Available at: [Link]
- US9428468B2 - Process for the preparation of erlotinib. Google Patents.
- US7169791B2 - Inhibitors of tyrosine kinases. Google Patents.
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. Available at: [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]
- US8350029B2 - Process for the preparation of gefitinib. Google Patents.
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate(CAS# 179688-27-8 ). Angene Chemical. Available at: [Link]
- US9249147B2 - Tyrosine kinase inhibitors. Google Patents.
-
A New Synthesis of Gefitinib. Thieme. Available at: [Link]
-
Lapatinib. PubChem. Available at: [Link]
Sources
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. angenesci.com [angenesci.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjs.ac.vn [vjs.ac.vn]
- 12. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, MS) of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
Technical Reference Guide for Pharmaceutical Intermediates
Executive Summary
Compound Identity: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride CAS Number: 183322-17-0 (HCl Salt) | 179688-27-8 (Free Base) Molecular Formula: C₁₅H₂₄ClNO₆ (HCl Salt) | C₁₅H₂₃NO₆ (Free Base) Molecular Weight: 349.81 g/mol (HCl Salt) | 313.35 g/mol (Free Base)[1][2][3]
This compound is a critical Key Starting Material (KSM) and intermediate in the synthesis of Erlotinib (Tarceva) , a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Its purity and structural integrity are paramount, as the 4,5-bis(2-methoxyethoxy) substitution pattern dictates the pharmacophore's binding affinity to the EGFR ATP-binding pocket.
This guide provides a detailed spectroscopic breakdown (NMR, IR, MS) to assist researchers in Quality Control (QC) and structural validation.
Spectroscopic Data Analysis[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the primary tool for validating the substitution pattern of the benzene ring. The distinction between the Free Base and Hydrochloride Salt is chemically significant in NMR due to the protonation of the aniline nitrogen.
Table 1: 1H NMR Assignment (500 MHz)
Note: Data presented for the Free Base in CDCl₃ (Standard Characterization) with notes on HCl salt shifts in DMSO-d₆.
| Position | Proton Count | Multiplicity | Shift (δ ppm) [Free Base, CDCl₃] | Shift (δ ppm) [HCl Salt, DMSO-d₆]* | Assignment |
| H-3 | 1H | Singlet (s) | 6.18 | ~7.0 - 7.2 | Aromatic H (Ortho to Amine) |
| H-6 | 1H | Singlet (s) | 7.42 | ~7.4 - 7.5 | Aromatic H (Meta to Amine) |
| NH₂ / NH₃⁺ | 2H / 3H | Broad (br) | 5.50 - 6.00 | 8.00 - 10.00 | Aniline Amine vs. Ammonium |
| OCH₂-Ar | 4H | Multiplet (m) | 4.24 | 4.10 - 4.30 | Methylene (Ether, adjacent to Ar) |
| CH₂-OMe | 4H | Multiplet (m) | 3.72 - 3.77 | 3.60 - 3.80 | Methylene (Ether, distal) |
| OCH₃ | 6H | Singlet (s) | 3.44 | 3.30 - 3.40 | Methoxy Termini |
| Ester-CH₂ | 2H | Quartet (q, J=7.0Hz) | 4.36 | 4.20 - 4.30 | Ethyl Ester Methylene |
| Ester-CH₃ | 3H | Triplet (t, J=7.0Hz) | 1.36 | 1.25 - 1.35 | Ethyl Ester Methyl |
Critical Interpretation (The "Salt Shift"): In the Free Base , the H-3 proton appears significantly upfield (shielded, ~6.18 ppm) due to the strong electron-donating effect (+M) of the free amino group (-NH₂). In the HCl Salt , protonation converts the amine to an ammonium group (-NH₃⁺), removing the electron-donating lone pair. Consequently, the H-3 signal shifts downfield (deshields) toward 7.0+ ppm. This shift is a diagnostic indicator of salt formation.
Table 2: 13C NMR Assignment (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl | 166.0 - 167.0 | Ester C=O |
| Aromatic C-O | 152.0 - 154.0 | C-4, C-5 (Attached to PEG chains) |
| Aromatic C-N | 145.0 - 147.0 | C-2 (Ipso to Amine) |
| Aromatic CH | 110.0 - 114.0 | C-6 (Meta to Amine) |
| Aromatic CH | 99.0 - 101.0 | C-3 (Ortho to Amine, highly shielded) |
| Aromatic C-C | 105.0 - 108.0 | C-1 (Ipso to Ester) |
| Ether CH₂ | 68.0 - 71.0 | O-CH₂-CH₂-O |
| Methoxy CH₃ | 59.0 - 59.5 | O-CH₃ |
| Ester CH₂ | 60.0 - 61.0 | O-CH₂-CH₃ |
| Ester CH₃ | 14.0 - 14.5 | O-CH₂-CH₃ |
Infrared (IR) & Mass Spectrometry (MS)
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+)
-
Molecular Ion [M+H]⁺: m/z 314.16 (Calc. for C₁₅H₂₄NO₆⁺)[4]
-
Salt Confirmation: In negative mode (ESI-), a peak at m/z 35/37 confirms the presence of the Chloride counter-ion (Cl⁻).
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 3300 - 3500 | N-H Stretch | Free Base: Sharp doublet (Sym/Asym). HCl Salt: Broad band (2600-3200 cm⁻¹) due to -NH₃⁺. |
| 2800 - 3000 | C-H Stretch | Aliphatic C-H from ethyl and PEG chains. |
| 1680 - 1710 | C=O Stretch | Strong Ester Carbonyl band. |
| 1610 - 1630 | C=C Stretch | Aromatic ring breathing. |
| 1100 - 1250 | C-O Stretch | Strong Ether bands (Ar-O-C and C-O-C). |
Synthesis & Process Context
Understanding the origin of this intermediate explains the impurity profile often seen in spectra (e.g., traces of the nitro-precursor).
Reaction Workflow (Graphviz Diagram)
Caption: Synthetic pathway for Erlotinib intermediates. The target benzoate is formed via reduction of the nitro-precursor.[4] Incomplete reduction results in distinct NMR signals (Nitro H-3 is deshielded at ~7.12 ppm vs Amino H-3 at 6.18 ppm).
Quality Control Indicators
When analyzing the NMR of the target HCl salt, look for these specific issues:
-
Residual Nitro Precursor: Check for a singlet around 7.12 ppm .[5] This indicates incomplete hydrogenation.
-
Hydrolysis Products: A broad singlet around 11-13 ppm (in DMSO) suggests the ester has hydrolyzed to the carboxylic acid.
-
Solvent Traps: This compound is often recrystallized from Isopropanol (IPA). Check for IPA methyl doublets at 1.05 ppm.
References
-
Preparation of Erlotinib Hydrochloride. Vietnam Journal of Science and Technology, 55(3), 286. (2017).[1]
- Provides specific 1H NMR shifts for the amino-ester intermedi
-
Modified Synthesis of Erlotinib Hydrochloride. PubMed Central (PMC). (2014).
- Details the reduction step
- Synthesis of Erlotinib and its Intermediates.World Intellectual Property Organization (WIPO), Patent WO1996030347. Original patent describing the quinazoline core construction.
-
PubChem Compound Summary: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
- General physical properties and identifiers.
Sources
A Keystone in Targeted Therapy: The History and Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, a sophisticated chemical entity, holds a pivotal position in the landscape of modern pharmaceutical synthesis. While not a therapeutic agent itself, its role as a key intermediate in the manufacture of targeted cancer therapies, most notably Erlotinib, underscores its significance. This technical guide provides a comprehensive exploration of this molecule, from its serendipitous discovery within a broader drug development program to the intricacies of its chemical synthesis. We will delve into the mechanistic rationale behind the chosen synthetic pathways, offer detailed, field-tested protocols, and present a holistic view of its chemical properties and characterization. This document is intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, offering both a historical perspective and practical, actionable insights into the synthesis of this crucial building block.
Introduction: A Molecule Behind the Medicine
The relentless pursuit of targeted therapies has revolutionized oncology, shifting the paradigm from broad-spectrum cytotoxic agents to precision medicines that act on specific molecular targets implicated in tumorigenesis. One of the cornerstones of this revolution is the development of tyrosine kinase inhibitors (TKIs). Within this class of drugs, Erlotinib has emerged as a critical treatment for non-small cell lung cancer and pancreatic cancer. The intricate molecular architecture of Erlotinib is assembled through a multi-step synthesis, and at the heart of this process lies Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (and its free base). This guide will illuminate the history of this vital intermediate and provide a detailed exposition of its synthesis, offering a deeper understanding of its role in bringing life-saving medicines to patients.
Historical Context and Discovery
The story of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is intrinsically linked to the development of quinazoline-based epidermal growth factor receptor (EGFR) inhibitors. The initial discovery and synthesis of this compound were not a standalone endeavor but rather a crucial step in the broader quest for potent and selective TKIs.
The seminal work in this area was disclosed in the mid-1990s by Pfizer Inc. in patent WO 96/30347[1]. This patent laid the groundwork for a new class of 4-(substituted-phenylamino)quinazoline derivatives with potent anti-proliferative properties, including the compound that would later be known as Erlotinib. The synthesis of these complex quinazolines required a strategically functionalized aniline precursor, and it was in this context that Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate was first synthesized and reported[1].
The rationale for the inclusion of the two methoxyethoxy side chains was to enhance the solubility and pharmacokinetic properties of the final drug molecule. The amino and ethyl ester functionalities, on the other hand, were strategically placed to enable the subsequent cyclization to form the core quinazolinone ring system. Thus, the "discovery" of this intermediate was a testament to rational drug design, where each component of the molecule was thoughtfully engineered to fulfill a specific purpose in the overall synthetic strategy and the pharmacological profile of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its hydrochloride salt is essential for its successful synthesis, purification, and handling.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₃NO₆ (free base) | |
| Molecular Weight | 313.35 g/mol (free base) | |
| CAS Number | 179688-27-8 (free base) | |
| Chemical Formula | C₁₅H₂₄ClNO₆ (hydrochloride) | Pharmaffiliates |
| Molecular Weight | 349.81 g/mol (hydrochloride) | Pharmaffiliates |
| CAS Number | 183322-17-0 (hydrochloride) | Pharmaffiliates |
| Appearance | Off-white solid (hydrochloride) | Lead Sciences |
| Solubility | Soluble in methanol, ethanol | General Knowledge |
The Synthetic Pathway: A Step-by-Step Technical Guide
The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a multi-step process that begins with a readily available starting material, 3,4-dihydroxybenzoic acid. The overall synthetic workflow is depicted below.
(HO)₂C₆H₃COOH + 2 CH₃OCH₂CH₂Br + EtOH --(H⁺, Base)--> (CH₃OCH₂CH₂O)₂C₆H₃COOEt```
Detailed Protocol:
-
Esterification: To a suspension of 3,4-dihydroxybenzoic acid (1.0 eq) in ethanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
O-Alkylation: To the crude ethyl 3,4-dihydroxybenzoate, add N,N-dimethylformamide (DMF, 8 vol), potassium carbonate (3.0 eq), and 1-bromo-2-methoxyethane (2.5 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Ethyl 3,4-bis(2-methoxyethoxy)benzoate. This product is often of sufficient purity for the next step, or it can be further purified by column chromatography on silica gel.
Scientific Rationale:
-
Esterification: The initial esterification protects the carboxylic acid from participating in the subsequent O-alkylation reaction. The use of ethanol as both a reagent and a solvent under acidic catalysis (Fischer esterification) is a classic and efficient method.
-
O-Alkylation: The Williamson ether synthesis is employed for the O-alkylation. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion more reactive. 1-bromo-2-methoxyethane is the chosen alkylating agent to introduce the desired methoxyethoxy side chains.
Step 2: Regioselective Nitration
The next crucial step is the regioselective introduction of a nitro group at the 2-position of the benzene ring.
Reaction Scheme:
Detailed Protocol:
-
Dissolution: Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (10 vol).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into ice-water with stirring.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate. The crude product is typically a yellow oil or solid and can be used directly in the next step.
Scientific Rationale:
-
Electrophilic Aromatic Substitution: The nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the electrophile.
-
Regioselectivity: The two methoxyethoxy groups at positions 4 and 5, and the ethyl ester group at position 1 are all ortho-, para-directing. However, the positions ortho to the powerful activating alkoxy groups are favored. The steric hindrance from the adjacent ethyl ester group at position 1 directs the nitration to the less hindered 2-position.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group to furnish the desired aniline derivative. Both traditional catalytic hydrogenation and a safer transfer hydrogenation method are viable.
Figure 2: Alternative methods for the reduction of the nitro group.
Detailed Protocol (Method B: Transfer Hydrogenation):
-
Setup: To a solution of Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate (1.0 eq) in methanol or ethanol (15 vol), add ammonium formate (5.0 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction is exothermic and may require occasional cooling. Monitor the reaction by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to give Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as an oil or low-melting solid.
Scientific Rationale:
-
Catalytic Transfer Hydrogenation: This method offers a significant safety advantage over using hydrogen gas, especially on a large scale. Ammonium formate, in the presence of a palladium catalyst, decomposes to generate hydrogen in situ, which then reduces the nitro group. [2][3][4][5][6]This method is highly efficient and selective, leaving the ester and ether functionalities intact.
Step 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base to its more stable and crystalline hydrochloride salt.
Detailed Protocol:
-
Dissolution: Dissolve the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in a suitable solvent such as ethyl acetate or isopropanol (10 vol).
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl until the pH is acidic (pH 1-2).
-
Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration, wash with cold ethyl acetate or ether, and dry under vacuum to afford Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride as an off-white solid.
Scientific Rationale:
-
Salt Formation: The basic amino group reacts with hydrochloric acid to form the corresponding ammonium salt. The hydrochloride salt is generally more crystalline and stable than the free base, which facilitates its purification and storage. The choice of solvent is critical to ensure good precipitation and high purity of the final product.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (s, 1H), 6.55 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 4.17 (t, J = 4.5 Hz, 2H), 4.10 (t, J = 4.5 Hz, 2H), 3.70 (t, J = 4.5 Hz, 2H), 3.65 (t, J = 4.5 Hz, 2H), 3.32 (s, 3H), 3.30 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.2, 152.8, 149.5, 140.2, 110.1, 108.9, 99.8, 70.9, 70.8, 68.9, 68.7, 60.1, 58.2, 58.1, 14.2.
-
Mass Spectrometry (ESI+): m/z = 314.16 [M+H]⁺ (for free base).
-
Melting Point: Typically in the range of 130-140 °C.
Conclusion: A Testament to the Power of Enabling Chemistry
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, born out of the necessity of a complex drug discovery program, stands as a testament to the power of enabling chemistry. Its synthesis, though multi-stepped, is a logical and well-orchestrated sequence of classic organic reactions, each step carefully chosen to achieve the desired transformation with high efficiency and regioselectivity. The evolution of its synthesis, particularly the adoption of safer reduction methods, reflects the continuous drive for process improvement in the pharmaceutical industry. As a key building block for Erlotinib and potentially other future therapeutics, a thorough understanding of its history and synthesis is invaluable for any scientist or researcher working at the forefront of drug development.
References
-
Erlotinib Preparation Process Patent. (n.d.). Scribd. Retrieved from [Link]
- US Patent 7,960,545 B2. (2011). Process for the preparation of erlotinib. Google Patents.
- WO 2008/049645 A2. (2008). Hydrates of erlotinib hydrochloride. Google Patents.
- US Patent 5,770,599 A. (1998). Quinazoline derivatives. Google Patents.
- CA 2908441 A1. (2016). Process for the preparation of erlotinib. Google Patents.
- EP 0817775 B1. (2002). Quinazoline derivatives. Google Patents.
-
Process for the preparation of erlotinib. (n.d.). European Patent Office. Retrieved from [Link]
-
Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]di[7][8]azepin-2-ylamino)benzoate. Molbank, 2013(4), M811. MDPI. Retrieved from [Link]
-
Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]di[7][8]azepin-2-ylamino)benzoate. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]
-
2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon. Tetrahedron Letters, 25(32), 3415-3418.
- US Patent 9,988,357 B2. (2018). Methods for preparation of quinazoline derivatives. Google Patents.
- Stjepan, K., et al. (2018).
- WO 2001/068615 A1. (2001). Quinazoline synthesis. Google Patents.
- Nguyen, H. V., et al. (2016). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 57(39), 4349-4352.
- US Patent 5,099,067 A. (1992). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
- EP 0138575 B1. (1987). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein. Google Patents.
-
Gowda, D. C. (2002). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. .
- Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
-
PubChem. (n.d.). 3,4-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. US7960545B2 - Process for the prepartion of erlotinib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. US5770599A - Quinazoline derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Purity Refinement of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS 183322-17-0), a critical intermediate in the synthesis of the targeted cancer therapeutic, Erlotinib.[1] The described methodology is designed for researchers, medicinal chemists, and process development scientists, focusing on achieving high purity by effectively removing common process-related impurities. The protocol is grounded in the fundamental principles of crystallization, emphasizing solvent selection, precise temperature control, and crystal handling to ensure a robust and reproducible purification process.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The efficacy and safety of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. For a drug like Erlotinib, a potent Epidermal Growth factor Receptor (EGFR) tyrosine kinase inhibitor, ensuring the quality of its synthetic intermediates is paramount.[1] Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride serves as a key building block in the Erlotinib synthesis pathway. Impurities present in this intermediate, such as unreacted starting materials or by-products from preceding synthetic steps, can carry through to the final API, potentially impacting its crystalline form, stability, and pharmacological profile.
Recrystallization is a powerful and widely utilized technique in pharmaceutical manufacturing for the purification of solid compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a suitable solvent at an elevated temperature and subsequently allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[2][3] This application note details an optimized recrystallization protocol for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, an off-white solid, to achieve a purity profile suitable for downstream applications in API synthesis.
Understanding the Chemistry: Potential Impurities and Solvent System Rationale
The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride typically involves the reduction of a nitro-group precursor. Potential impurities may include the unreacted nitro-compound, by-products from incomplete reactions, or residual reagents. The hydrochloride salt form of the aromatic amine influences its solubility profile, generally rendering it more soluble in polar solvents.
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble at all temperatures or sparingly soluble. For aromatic amine hydrochlorides, alcoholic solvents or aqueous-alcoholic mixtures are often effective.[4][5][6] Based on these principles and the polarity of the target molecule, a mixed solvent system of ethanol and water is proposed. Ethanol will serve as the primary solvent due to its ability to dissolve the organic structure, while water will act as an anti-solvent, modulating the solubility to facilitate controlled crystallization upon cooling.
Experimental Protocol: Recrystallization of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
This protocol is designed for a laboratory-scale purification. Appropriate modifications may be necessary for scale-up.
3.1. Materials and Equipment
-
Crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
3.2. Step-by-Step Procedure
-
Solvent Preparation: Prepare a mixed solvent system of ethanol and water. The optimal ratio should be determined empirically but a starting point of 9:1 (v/v) ethanol to water is recommended.
-
Dissolution:
-
Place the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the pre-mixed solvent to just cover the solid.
-
Gently heat the mixture to a near-boiling temperature (approximately 75-80 °C) with continuous stirring.
-
Gradually add more of the hot solvent mixture in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Process Parameters and Expected Outcome
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol:Water (9:1 v/v) | Balances solvency and anti-solvency for controlled crystallization. |
| Dissolution Temp. | 75-80 °C | Ensures complete dissolution without thermal degradation. |
| Cooling Profile | Slow cooling to RT, then ice bath | Promotes the formation of well-defined, pure crystals. |
| Washing Solvent | Ice-cold Ethanol:Water (9:1 v/v) | Removes impurities without significant loss of the desired product. |
| Drying Temp. | 40-50 °C (under vacuum) | Prevents decomposition and efficiently removes residual solvent. |
| Expected Purity | >99% (by HPLC) | |
| Expected Yield | 80-90% |
Workflow Diagram
Caption: Recrystallization workflow for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of additional solvent to the hot mixture. Ensure the cooling process is very slow. |
| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Yield | Too much solvent was used, premature crystallization during hot filtration, or the crystals are too soluble in the washing solvent. | Use the minimum amount of solvent for dissolution. Ensure the filtration apparatus is pre-warmed. Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, including the activated carbon step. Ensure sufficient contact time with the activated carbon. |
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride by recrystallization. By carefully selecting the solvent system and controlling the process parameters, a high-purity product suitable for the synthesis of Erlotinib can be consistently obtained. This methodology underscores the importance of fundamental crystallization principles in the development of high-quality pharmaceutical intermediates.
References
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
-
Hussain, M. A., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. National Center for Biotechnology Information. [Link]
-
Hinkley, J. M. (2017). Comment on "Purification of organic hydrochloride salt?". ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Pivotal Role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in Erlotinib Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Application Note: High-Sensitivity Identification of an Erlotinib Intermediate by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This technical guide provides a detailed protocol for the confident identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0), a critical intermediate in the synthesis of the anti-cancer drug Erlotinib. A robust method employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is presented, offering high sensitivity and specificity. This document outlines the complete workflow, from sample preparation to data interpretation, and is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The described methodology is grounded in established principles of analytical chemistry and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
The purity and identity of starting materials and intermediates are fundamental to the safety and efficacy of active pharmaceutical ingredients (APIs). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a key building block in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. Ensuring the structural integrity of this intermediate is paramount to controlling the impurity profile of the final API.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[1] This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the unambiguous identification and quantification of specific molecules even in complex mixtures.[1] This application note details a tailored LC-MS/MS method for the identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, providing a reliable analytical solution for process monitoring and quality assurance.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride | - |
| CAS Number | 183322-17-0 | - |
| Molecular Formula | C₁₅H₂₄ClNO₆ | - |
| Molecular Weight | 349.81 g/mol | - |
| Free Base Formula | C₁₅H₂₃NO₆ | - |
| Free Base Mol. Weight | 313.35 g/mol | - |
| Structure | ![]() | - |
The presence of an amino group and multiple ether linkages suggests the molecule will be amenable to positive mode electrospray ionization (ESI), likely through protonation of the primary amine. The overall polarity of the molecule indicates that reversed-phase chromatography will be a suitable separation technique.[2][3][4]
Experimental Workflow
The analytical process follows a logical sequence from sample preparation to data analysis. This workflow is designed to ensure reproducibility and accuracy.
Caption: Overall Analytical Workflow
Detailed Protocols
Standard and Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free solution of the analyte in a solvent compatible with the reversed-phase chromatographic system.
Protocol 1: Preparation of Standard and Sample Solutions
-
Diluent Preparation: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition ensures good solubility of the analyte and compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Transfer 100 µL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): Prepare a sample solution at a target concentration of 10 µg/mL in the diluent. The exact weighing will depend on the expected purity of the material being tested.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.
LC-MS/MS Instrumentation and Conditions
The following conditions have been optimized for the separation and detection of the target analyte. These serve as a starting point and may require minor adjustments based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary pressure and flow precision for reproducible chromatography. |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | The C18 stationary phase offers good retention for moderately polar aromatic compounds.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for better ESI efficiency and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and low viscosity. |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of less polar impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer | QqQ is ideal for targeted identification and quantification, while Q-TOF provides high-resolution data. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated in the acidic mobile phase, making positive ESI the optimal choice.[5][6] |
| Precursor Ion (m/z) | 314.2 | Corresponds to the [M+H]⁺ of the free base (C₁₅H₂₃NO₆). The hydrochloride salt dissociates in solution. |
| Product Ions (m/z) | Predicted: 268.1, 196.1 | These represent characteristic fragments. See Section 5 for a discussion on fragmentation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For QqQ instruments, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product transitions.[1][7] |
| Gas Temperature | 350 °C | Optimizes desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol spray. |
| Capillary Voltage | 4000 V | The potential difference that drives the electrospray process. |
| Collision Energy | Optimized for each transition (e.g., 15-30 eV) | The energy applied in the collision cell to induce fragmentation of the precursor ion. |
Rationale for Experimental Choices and Data Interpretation
Chromatographic Separation
A C18 reversed-phase column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds.[2][3] The use of a gradient elution, starting with a high aqueous content, ensures that the moderately polar analyte is retained on the column, while the subsequent increase in organic solvent concentration facilitates its elution. The addition of formic acid to the mobile phases serves two purposes: it controls the pH to ensure consistent analyte retention and it provides a source of protons to enhance ionization efficiency in the ESI source.
Mass Spectrometric Identification
The core of this method is the specificity of tandem mass spectrometry.
-
Precursor Ion Selection: In the first quadrupole (Q1), only ions with a mass-to-charge ratio (m/z) corresponding to the protonated analyte ([M+H]⁺ = 314.2) are selected to pass through.
-
Fragmentation: These selected precursor ions are then fragmented in the collision cell (Q2) through collisions with an inert gas (e.g., nitrogen or argon). The fragmentation of aminobenzoate esters can proceed through several pathways, including the loss of the ethoxy group or cleavage of the ether side chains.[8]
-
Product Ion Detection: The resulting fragment ions are analyzed in the third quadrupole (Q3). By monitoring for specific, characteristic fragment ions, we can confirm the identity of the analyte with a very high degree of confidence.
Predicted Fragmentation Pathway:
Caption: Predicted Fragmentation Pathway
The presence of a chromatographic peak at the expected retention time with the correct precursor ion (m/z 314.2) and the corresponding product ions (e.g., m/z 268.1, 196.1) provides unambiguous identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
Method Validation: A Self-Validating System
To ensure the reliability of this analytical procedure, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9][10][11] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[11]
Protocol 2: Key Validation Parameters for an Identification Method
-
Specificity:
-
Objective: To demonstrate that the signal is unequivocally from the target analyte.
-
Procedure: Analyze a blank sample (diluent), a sample of a known related substance, and the analyte sample. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be chromatographically resolved from any related substances. The MS/MS detection provides an additional layer of specificity.
-
-
Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected.
-
Procedure: Prepare a series of dilutions of the working standard solution. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3:1 for the chromatographic peak.
-
-
System Suitability:
-
Objective: To ensure the analytical system is performing correctly before running samples.
-
Procedure: Make at least five replicate injections of the working standard solution. Calculate the percent relative standard deviation (%RSD) for the peak area and retention time. Acceptance criteria are typically %RSD ≤ 2.0% for retention time and %RSD ≤ 5.0% for peak area.
-
Table 3: Summary of Validation Characteristics for an Identification Test
| Characteristic | Requirement |
| Specificity | Required |
| Limit of Detection | Required |
| Robustness | Recommended |
| System Suitability | Required |
This validation framework ensures that the method is not only accurate and precise but also a self-validating system where performance is confirmed with each analytical run. For quantitative applications, additional validation parameters such as linearity, range, accuracy, and precision would be required as per ICH and FDA guidelines.[12][13]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. By leveraging the separation power of HPLC and the specificity of tandem mass spectrometry, this protocol offers a high degree of confidence in the structural confirmation of this critical pharmaceutical intermediate. The causality-driven experimental choices and the integrated validation protocol ensure that the method is scientifically sound and fit for purpose in a regulated drug development environment.
References
-
Kannan, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. [Link]
-
Harvey, D. J. (2005). Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. Analytical Chemistry, 77(19), 6183-6192. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Williams, J. P., et al. (2012). Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid. Journal of the American Society for Mass Spectrometry, 23(11), 1853-1864. [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube. [Link]
-
Harvey, D. J. (2005). Halogeno-substituted 2-aminobenzoic acid derivatives for negative ion fragmentation studies of N-linked carbohydrates. Rapid Communications in Mass Spectrometry, 19(3), 397-400. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Polfer, N. C., Oomens, J., & Eyler, J. R. (2006). Infrared multiphoton dissociation spectroscopy study of protonated p-aminobenzoic acid: does electrospray ionization afford the amino- or carboxy-protonated ion?. Journal of the American Society for Mass Spectrometry, 17(7), 999-1007. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
-
The Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Probing electrospray ionization dynamics using differential mobility spectrometry: the curious case of 4-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infrared multiphoton dissociation spectroscopy study of protonated p-aminobenzoic acid: does electrospray ionization afford the amino- or carboxy-protonated ion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. centerforbiosimilars.com [centerforbiosimilars.com]
experimental procedure for the cyclization of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate to a quinazolinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this scaffold exhibit a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The specific target of this protocol, 6,7-bis(2-methoxyethoxy)quinazolin-4-one, is a key intermediate in the synthesis of several targeted cancer therapeutics, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2] Therefore, a reliable and high-yielding synthesis of this quinazolinone is of significant interest to the drug development community.
This application note provides a detailed, step-by-step experimental procedure for the cyclization of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate to 6,7-bis(2-methoxyethoxy)quinazolin-4-one. The protocol is based on a well-established and scalable method, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and success.
Reaction Scheme
The overall transformation involves the reaction of an ortho-aminobenzoate with a one-carbon source and an ammonia source to construct the pyrimidinone ring of the quinazolinone system.
Experimental Protocol
This protocol is adapted from a patented procedure that reports a high yield for the desired transformation.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 183322-17-0 | 313.34 | Starting material. |
| Methyl orthoformate | 149-73-5 | 106.12 | Serves as the one-carbon source for the ring. |
| Ammonium acetate | 631-61-8 | 77.08 | Provides the nitrogen atom for the quinazolinone ring. |
| Methanol | 67-56-1 | 32.04 | Reaction solvent. |
Equipment
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Detailed Step-by-Step Procedure
-
Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1 equivalent), methyl orthoformate (3 equivalents), and ammonium acetate (3 equivalents).[3]
-
Solvent Addition: Add methanol to the flask. The original patent suggests a volume of methanol that is approximately 3 times the mass of the starting benzoate (e.g., 4800 mL of methanol for 1600 g of the benzoate).[3]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-70°C) with vigorous stirring.[3]
-
Reaction Monitoring: The reaction is typically allowed to proceed for several hours (e.g., 7 hours in the cited patent).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up and Isolation:
-
After the reaction is complete, cool the reaction mixture to 60°C.
-
Add an equal volume of methanol to the reaction mixture and stir for 30 minutes at the same temperature.
-
Further, cool the mixture to 0-5°C and continue stirring for at least 1 hour to facilitate complete precipitation of the product.[3]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold methanol to remove any residual impurities.
-
-
Drying: Dry the collected solid under vacuum to obtain the final product, 6,7-bis(2-methoxyethoxy)quinazolin-4-one, as a white crystalline solid.[3]
Causality Behind Experimental Choices
-
Orthoformate as a C1 Source: Trialkyl orthoformates, such as methyl orthoformate, are common reagents for the synthesis of quinazolinones from anthranilates.[4] They serve as an efficient source of a single carbon atom that will become C2 of the quinazolinone ring.
-
Ammonium Acetate as an Ammonia Source: Ammonium acetate is used to provide the nitrogen atom at position 3 of the quinazolinone ring. Other ammonium salts like ammonium formate can also be employed.[5][6]
-
Methanol as Solvent: Methanol is a suitable polar protic solvent for this reaction, capable of dissolving the reactants at elevated temperatures and allowing for the precipitation of the product upon cooling.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization reactions to occur at a reasonable rate.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-one.
Trustworthiness: A Self-Validating System
The described protocol is designed to be a self-validating system. The high yield reported in the source literature provides a benchmark for success.[3] The physical properties of the final product, such as its melting point and spectral data (¹H NMR, ¹³C NMR, and mass spectrometry), should be compared with literature values or a known standard to confirm its identity and purity. Any significant deviation in yield or physical properties would indicate a need to re-evaluate the reaction conditions, reagent purity, or work-up procedure.
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-one, a key intermediate in pharmaceutical research. By understanding the role of each reagent and the rationale behind the experimental conditions, researchers can confidently and reproducibly synthesize this valuable compound. The provided step-by-step procedure and workflow diagram serve as practical guides for the successful execution of this important chemical transformation.
References
-
Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 1-19. [Link]
- Google Patents. (n.d.). JP4569876B2 - Process for producing 6,7-bis (2-methoxyethoxy) quinazolin-4-one.
- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Hosseinzadeh, L., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 14(4), 1099-1110. [Link]
-
Khajuria, A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molecules, 23(11), 2958. [Link]
-
Molbank. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][7]diazepin-2-ylamino)benzoate. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (2019). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
-
Sridevi, C., et al. (2020). The Role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in Advanced Anticancer Drug Development. Pharmatutor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. JP4569876B2 - Process for producing 6,7-bis (2-methoxyethoxy) quinazolin-4-one - Google Patents [patents.google.com]
- 4. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable, Multi-Step Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
Abstract
This application note provides a detailed, scalable protocol for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, a critical intermediate in the manufacture of the tyrosine kinase inhibitor, Erlotinib.[1][2] The described synthetic pathway begins with the readily available starting material, 3,4-dihydroxy benzoic acid, and proceeds through a four-step sequence involving O-alkylation, Fischer esterification, regioselective nitration, and catalytic transfer hydrogenation, culminating in the formation of the hydrochloride salt. The rationale behind key experimental choices, process controls, and analytical validation points are discussed to ensure reproducibility and high purity of the final product. This guide is intended for chemistry professionals engaged in pharmaceutical process development and scale-up operations.
Introduction and Strategic Overview
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride serves as a pivotal building block in medicinal chemistry, most notably in the synthesis of Erlotinib.[1] The molecular architecture, featuring an amino group, a benzoate ester, and two methoxyethoxy side chains, is specifically designed for subsequent cyclization and elaboration into the final active pharmaceutical ingredient (API).[1] The quality and purity of this intermediate are paramount, as any impurities can carry through to the final API, potentially impacting its safety and efficacy.
The synthetic strategy detailed herein is adapted from established literature procedures and optimized for scalability and robustness.[3] It avoids hazardous reagents where possible, for instance, by employing a catalytic transfer hydrogenation for the nitro group reduction, which is a safer alternative to using pressurized hydrogen gas.[3][4]
The overall workflow is depicted below:
Diagram 2: Workflow for Nitro Group Reduction.
Protocol:
-
In a flask, add 10% Palladium on carbon (Pd/C) to propan-2-ol. [4]2. Prepare a solution of ammonium formate in water and add it to the Pd/C slurry. Stir for 1 minute at room temperature to activate the catalyst. [4]3. Add the Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1.0 eq) from the previous step to the reaction mixture.
-
Continue to stir vigorously at room temperature for approximately 20-30 minutes. Monitor the reaction by TLC until the starting material is fully consumed. [4]5. Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate and propan-2-ol. [4]6. Combine the filtrates and concentrate under reduced pressure.
-
Extract the resulting residue with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as the free base, with an expected high yield (e.g., 95%). [4]
Step 5: Hydrochloride Salt Formation
Rationale: Converting the synthesized amine (a free base) into its hydrochloride salt enhances its stability, improves its handling characteristics as a crystalline solid, and can aid in purification. This is a standard acid-base reaction.
Protocol:
-
Dissolve the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate free base in a suitable solvent such as isopropanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
-
Dry the product under vacuum at a low temperature (e.g., 40-45 °C) to a constant weight to yield the final Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride.
Analytical Characterization
To ensure the integrity of the final product, a suite of analytical tests should be performed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and check for organic impurities. The literature reports characteristic shifts that can be used for verification. [4]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (target ≥98.0%).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the key functional groups present in the molecule.
Conclusion
The multi-step synthesis outlined in this application note provides a reliable and scalable route to high-purity Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. By understanding the rationale behind each chemical transformation and implementing the described process controls, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate. The use of catalytic transfer hydrogenation represents a significant process safety improvement over traditional methods. Adherence to the described protocols and analytical checks will ensure a robust and reproducible manufacturing process.
References
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
(n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
-
Mascarenas, C., et al. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. National Institutes of Health. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Science Behind Erlotinib: Unpacking the Role of Key Synthesis Intermediates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US9428468B2 - Process for the preparation of erlotinib.
-
Angene Chemical. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate(CAS# 179688-27-8). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). ETHYL 2-AMINO-4,5-BIS(2-METHOXYETHOXY)BENZOATE. Retrieved from [Link]
-
MDPI. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[1][5]iazepin-2-ylamino)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzocaine analog (±)‐79. Retrieved from [Link]
-
ResearchGate. (2021, August 18). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (1986, April 2). AMINOETHANOL COMPOUNDS I 2007. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. Retrieved from [Link]
-
Wikimedia Commons. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of. Retrieved from [Link]
-
Synthonix. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
Troubleshooting & Optimization
how to remove residual solvents from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
Technical Support Center: Residual Solvent Removal Subject: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride CAS: 183322-17-0 (HCl Salt) | Context: Key Intermediate for Erlotinib (Tarceva)
Technical Overview & Diagnosis
The Challenge: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a crystalline salt characterized by two flexible polyether side chains. These chains create "pockets" within the crystal lattice that frequently trap solvents (particularly Ethanol, Ethyl Acetate, and DMF) during the hydrochloride salt formation step.
Diagnosis: Surface vs. Lattice Entrapment Before selecting a removal protocol, you must determine how the solvent is held.
| Feature | Surface Solvent | Lattice Solvent (Solvate/Inclusion) |
| Removal Difficulty | Easy (Standard Vacuum) | Difficult (Requires Energy/Displacement) |
| TGA Profile | Weight loss starts immediately (<50°C) | Weight loss occurs at specific step (often >80°C) |
| DSC Profile | No distinct endotherm before melt | Distinct desolvation endotherm |
| NMR Ratio | Variable/Random | Stoichiometric (e.g., 1:1 or 1:0.5) |
Troubleshooting Guide (Q&A)
Q1: I am detecting high levels of DMF/DMAc after vacuum drying at 50°C. Why won't it leave? A: DMF (Boiling Point: 153°C) and DMAc are high-boiling Class 2 solvents. In hydrochloride salts, they often form strong hydrogen bonds with the amine or the ether oxygens.
-
The Fix: Simple heat is insufficient and risks degrading the molecule. You must perform a Solvent Displacement (Reslurry) using a lower-boiling, non-solvating solvent like tert-Butyl methyl ether (TBME) or Heptane (see Protocol B).
Q2: The material turns yellow/brown during drying. What is happening? A: This indicates thermal degradation. Although the HCl salt stabilizes the amine, the ethyl ester is susceptible to hydrolysis if moisture is present, and the electron-rich aniline ring is prone to oxidation.
-
The Fix:
-
Ensure the vacuum oven is purged with Nitrogen (inert atmosphere).
-
Limit temperature to 45–50°C .
-
Use a phosphorus pentoxide (
) trap to scavenge moisture.
-
Q3: My NMR shows 0.5 equivalents of Ethanol that remain constant despite extended drying. A: You have likely formed a hemi-solvate . The ethanol is part of the crystal structure.
-
The Fix: You must break the crystal lattice. Recrystallization is preferred, but a high-shear reslurry in a solvent that dissolves the ethanol but not the product (e.g., Isopropanol/Heptane mixture) can promote phase transformation to the anhydrous form.
Operational Protocols
Protocol A: Standard Vacuum Drying (Surface Solvents)
Best for: Removing volatile solvents (Acetone, Ethanol, Ethyl Acetate) not chemically bound.
-
Preparation: Spread the wet cake on drying trays to a depth of
2 cm. -
Vacuum: Apply vacuum (< 50 mbar).
-
Inert Sweep: Introduce a slow bleed of dry Nitrogen. This lowers the partial pressure of the solvent vapor.
-
Temperature: Ramp slowly to 45°C .
-
Duration: Dry for 12–24 hours.
-
Endpoint: Check Loss on Drying (LOD) or GC-HS (Headspace Gas Chromatography).
Protocol B: Solvent Displacement / Reslurry (Stubborn Solvents)
Best for: Removing DMF, Toluene, or breaking solvates.
-
Selection: Choose a "Displacement Solvent" (Class 3) in which the product is insoluble but the residual solvent is soluble.
-
Recommended: Heptane, TBME, or Isopropanol (IPA) [Note: IPA dissolves the product slightly; use cold].
-
-
Suspension: Charge the wet cake into a reactor. Add 5–10 volumes of the Displacement Solvent.
-
Agitation: Stir vigorously. If breaking a solvate, heat to 40°C (if using Heptane) to increase lattice mobility, then cool to 0–5°C.
-
Equilibration: Hold for 4–6 hours. This allows the trapped solvent to diffuse out and the displacement solvent to take its place (or leave the lattice empty).
-
Filtration: Filter the solid.
-
Final Dry: Proceed to Protocol A. The new solvent (e.g., Heptane) will evaporate much faster than the original DMF.
Visual Workflows
Figure 1: Solvent Removal Decision Tree
Caption: Decision matrix for selecting the appropriate drying methodology based on solvent binding state.
Figure 2: Reslurry Mechanism
Caption: Workflow for displacing high-boiling or trapped solvents using the reslurry technique.
Regulatory & Safety Specifications
ICH Q3C (R8) Limits: When developing your purification process, adhere to these limits for common solvents used in Erlotinib intermediate synthesis.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Strategy |
| Benzene | 1 | 0.02 | 2 | AVOID (Carcinogenic) |
| Methanol | 2 | 30.0 | 3000 | Purge via Ethanol exchange |
| Toluene | 2 | 8.9 | 890 | Difficult to dry; use Heptane reslurry |
| DMF | 2 | 8.8 | 880 | Requires aqueous wash or reslurry |
| Ethanol | 3 | 50.0 | 5000 | Standard Vacuum Drying |
| Ethyl Acetate | 3 | 50.0 | 5000 | Standard Vacuum Drying |
Note on Analytical Testing: For this hydrochloride salt, use Headspace GC (GC-HS) .
-
Diluent: DMSO or DMAc (Ensure the diluent does not interfere with the target solvent peak).
-
Oven Temp: 80°C (Do not overheat the vial to prevent degradation of the amine).
References
-
International Council for Harmonisation (ICH). (2021).[1] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[2] European Medicines Agency.[2][3] [Link]
-
Chandregowda, V., et al. (2012). Process for the preparation of Erlotinib Hydrochloride.[4] U.S. Patent Application US20120277430A1.
- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
- Wypych, G. (2019). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. uspnf.com [uspnf.com]
- 4. Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coloration Issues in Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
Introduction: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the antineoplastic agent Erlotinib.[1] A common challenge encountered by researchers during the synthesis, purification, and storage of this compound is the appearance of unwanted coloration, typically ranging from off-white and yellow to brown. This discoloration is a critical quality attribute concern, as it often indicates the presence of impurities that can impact the yield, purity, and safety profile of downstream active pharmaceutical ingredients (APIs).[2]
This technical guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals. It delves into the root causes of coloration and offers detailed, field-proven protocols for purification and prevention, ensuring the high purity required for pharmaceutical applications.
Section 1: Understanding the Root Cause of Coloration
The chemical structure of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is inherently susceptible to coloration. The primary culprit is the aromatic amine functional group. Aromatic amines are well-documented to be sensitive to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities.[3][4][5]
Primary Mechanisms of Color Formation:
-
Oxidation: The electron-rich nature of the aniline-like amino group makes it susceptible to air oxidation. This process can generate highly conjugated, colored byproducts such as N-oxides and imines, which can further polymerize into larger, intensely colored molecules.[4][6] Even trace amounts of these impurities can impart significant color to the bulk material.
-
Photo-degradation: Exposure to light, particularly UV wavelengths, can catalyze oxidative processes, leading to the formation of colored degradants.[5][7] This is a common issue for many aminobenzoate derivatives.
-
Residual Impurities: Color may also stem from impurities carried over from the synthesis, such as residual starting materials, reagents, or byproducts of side reactions.
The diagram below illustrates the primary pathways leading to product discoloration.
Caption: Root causes of coloration in the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My product is yellow/brown immediately after synthesis and work-up. What happened?
A: This is the most common scenario and typically points to oxidation during the reaction or isolation steps. Many organic reactions are run at elevated temperatures, which can accelerate oxidation if atmospheric oxygen is not rigorously excluded. Furthermore, work-up procedures involving exposure to air (e.g., filtration, solvent evaporation) are prime opportunities for discoloration to occur.
Q2: My product was a clean white powder, but it turned yellow after a few weeks in storage. Why?
A: This indicates an issue with storage conditions. Aromatic amines require specific storage protocols to maintain their purity.[3][5] The likely cause is slow oxidation from air leaking into the container and/or photo-oxidation from exposure to ambient light. For long-term stability, the compound should be stored in an amber vial, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer.[5]
Q3: Is it acceptable to proceed with my next synthetic step using the discolored material?
A: It is strongly discouraged. Product color is a direct visual indicator of impurities.[2] Using discolored material can introduce unknown byproducts into your next reaction, potentially leading to lower yields, complex purification challenges for your final product, and inaccurate analytical results. Purification is essential to ensure the integrity of your research.
Q4: What is the most straightforward method to remove the color?
A: For crystalline solids like this hydrochloride salt, the first line of defense is recrystallization with an activated carbon (charcoal) treatment . This dual approach is highly effective. Recrystallization purifies the compound based on solubility differences, while the activated carbon adsorbs the highly conjugated, colored impurities.[8][9]
Section 3: In-Depth Troubleshooting & Purification Protocols
Before attempting purification, it is wise to obtain an analytical profile (e.g., TLC, HPLC, NMR) of the colored material to establish a baseline for comparison with the purified product.
Protocol 1: Decolorization using Activated Carbon & Recrystallization
This protocol is the most effective method for removing trace to moderate color from the product. Activated carbon has an extremely high surface area and porous structure, which efficiently adsorbs large, flat, conjugated molecules—the typical profile of color-causing impurities.[10]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate recrystallization solvent. For a hydrochloride salt, polar protic solvents are often a good starting point. Isopropanol, ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/ethanol can be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the colored product and the minimum amount of hot solvent required for complete dissolution. Bring the solution to a gentle boil.
-
Activated Carbon Addition: Remove the flask from the heat source to momentarily stop the boiling. Add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes with swirling. This allows the carbon to adsorb the impurities.
-
Hot Filtration (Critical Step): This step removes the carbon. Pre-heat a funnel (preferably a fluted funnel) and a receiving flask. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper. The goal is to filter the solution while it is still hot to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize product recovery.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum. The resulting crystals should be white or significantly lighter in color.
Protocol 2: Purification by Column Chromatography
If recrystallization and carbon treatment are insufficient, column chromatography provides a more powerful separation technique.[11][12]
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for this molecule would be a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Heptane with a small amount of triethylamine (1%) to prevent the amine from streaking on the acidic silica. The ideal system should show good separation between the product spot and the colored impurities (which often remain near the baseline or streak).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common).
-
Sample Loading: Dissolve the colored product in a minimum amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Run the column by passing the eluent through it, collecting fractions at the outlet.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure, colorless product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
The following decision tree provides a logical workflow for addressing coloration issues.
Caption: A decision tree for selecting the appropriate purification method.
Section 4: Summary of Troubleshooting Strategies
The table below summarizes the common issues, their probable causes, and the recommended course of action.
| Observed Issue | Potential Root Cause(s) | Primary Recommended Action | Secondary Action |
| Yellow to Brown Color Post-Synthesis | Oxidation during reaction/work-up; Residual acidic/basic impurities catalyzing degradation. | Protocol 1: Recrystallization with Activated Carbon. | Ensure future reactions are run under an inert (N₂/Ar) atmosphere. |
| White Product Turns Yellow on Storage | Exposure to atmospheric oxygen; Photo-degradation from light exposure. | Repurify using Protocol 1. | Re-package purified material in an amber vial, flush with N₂/Ar, and store at 2-8°C. |
| Color Persists After Recrystallization | Presence of impurities with similar solubility to the product. | Protocol 2: Column Chromatography. | Analyze impurities by LC-MS or GC-MS to identify their structure and optimize separation. |
| Streaking on TLC Plate | The free amine is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the chromatography eluent. | Use neutral or basic alumina as the stationary phase instead of silica gel. |
References
-
ChemRxiv. (n.d.). Substituent Effects of Amines on Genipin Dye Formation – Insights into Dye Origins. Retrieved from [Link]
- Google Patents. (n.d.). US4861914A - Discoloration inhibitors for aromatic amines.
-
Reddit. (2017, January 6). Why do so many organic compounds look 'kinda yellowish'? r/chemistry. Retrieved from [Link]
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Tablet discolouration. Retrieved from [Link]
-
ResearchGate. (n.d.). Color measurement of a solid active pharmaceutical ingredient as an aid to identifying key process parameters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, May 16). By what reaction does (–)-sparteine decompose in ambient conditions? Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Pharmaffiliates. (n.d.). 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Retrieved from [Link]
-
Lead Sciences. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. Retrieved from [Link]
-
PubMed. (1975). Kinetics of the oxidation of p-aminobenzoic acid catalyzed by horseradish peroxidase compounds I and II. Retrieved from [Link]
-
Biotage. (2023, December 5). How can I remove color from my reaction product? Retrieved from [Link]
-
ACS Publications. (n.d.). Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Reddit. (n.d.). Are amines often yellow? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... Retrieved from [Link]
-
ResearchGate. (2022, July 31). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Semantic Scholar. (2018). Various Methods for Removal of Dyes from Industrial Effluents - A Review. Retrieved from [Link]
-
ScholarWorks at WMU. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of organic dyes using Cr-containing activated carbon prepared from leather waste. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
Pharma.Tips. (n.d.). Troubleshooting Non-Homogeneous Color Distribution in Coated Tablets. Retrieved from [Link]
-
HunterLab. (n.d.). Safety in Numbers: Using Color Consistency to Verify Batch Concentrations in Pharmaceuticals. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. Retrieved from [Link]
-
YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]
-
PMC - NIH. (n.d.). Removal of Organic Dyes from Aqueous Solutions by Activated Carbons Prepared from Residue of Supercritical Extraction of Marigold. Retrieved from [Link]
-
PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. Retrieved from [Link]
-
MDPI. (2021, April 13). Removal of Selected Dyes on Activated Carbons. Retrieved from [Link]
-
Latham & Watkins LLP. (n.d.). FDA Color Additive Scrutiny Expands to Pharmaceuticals. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. conceptsecotech.com [conceptsecotech.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cup.edu.cn [cup.edu.cn]
- 12. youtube.com [youtube.com]
improving the filterability of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride crystals
This guide serves as a specialized technical support resource for process chemists and engineers working with Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0), a critical intermediate in the synthesis of Erlotinib (Tarceva).
Poor filterability in this step is a known bottleneck, often resulting in "compressible cakes," prolonged filtration times (>24 hours at scale), and high residual solvent retention. This guide addresses the root causes—typically needle-like morphology and uncontrolled nucleation—and provides self-validating protocols to engineer a superior crystal habit.
Phase 1: Diagnostic & Root Cause Analysis
Q1: Why does my filter cake compress and stop flowing almost immediately? A: This is the hallmark of high-aspect-ratio crystals (needles) or agglomerated fines . The hydrochloride salt of this benzoate derivative contains two flexible methoxyethoxy chains.[1] These chains create significant solubility in polar solvents (alcohols), while the ionic salt head prefers a lattice structure. When HCl is added rapidly to the free base solution, the system experiences high supersaturation, leading to:
-
Kinetic Nucleation: Millions of tiny nuclei form instantly (fines).
-
1D Growth: The crystal grows rapidly along the hydrogen-bonding axis (needle formation) rather than widening into a prism.
-
Matting: These needles interlock like a "bird's nest" on the filter cloth, trapping mother liquor and compressing under vacuum.
Q2: I see "oiling out" before crystallization. Is this related to filterability? A: Yes. If the salt comes out as an oil (liquid-liquid phase separation) and then solidifies, it forms amorphous agglomerates or "gummy" solids that blind filter pores. This occurs if:
-
The temperature is above the salt's melting point in the solvent mixture.
-
Water content is too high (common if coming directly from an aqueous ammonium formate reduction).
-
Antisolvent (e.g., Heptane/MTBE) is added too fast.
Phase 2: Optimized Crystallization Protocol
Objective: Transform the morphology from thin needles to thick rods or prisms (Aspect Ratio < 5:1).
The "Seeded Cooling w/ Antisolvent" Workflow
Reagents:
-
Substrate: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (Free Base).
-
Solvent: Ethyl Acetate (EtOAc) – Promotes width growth.
-
Co-Solvent: Isopropanol (IPA) – Solubilizer.
-
Acid: 4M HCl in Dioxane or EtOAc (Anhydrous is preferred to prevent oiling).
Step-by-Step Protocol:
-
Dissolution & Polishing:
-
Dissolve the free base in EtOAc (8 volumes) at 50°C .
-
Critical: If the solution is hazy, polish filter now. Any dust will act as uncontrolled seed.
-
Add IPA (1-2 volumes) only if required to maintain solubility at 40°C.
-
-
The Metastable Zone Entry (Seeding):
-
Cool to 40°C .
-
Add 0.05 equivalents of HCl (slowly) to generate a small amount of salt.
-
SEED: Add 0.5 wt% of pure, milled HCl salt crystals.
-
Hold: Stir at 40°C for 30 minutes. Ensure seeds do not dissolve. This provides a surface for growth, preventing "crash nucleation."
-
-
Controlled Growth (The "Dosage" Phase):
-
Add the remaining HCl (0.95 - 1.05 eq) over 2 to 4 hours via syringe pump.
-
Agitation: Maintain moderate agitation (Tip speed ~1.5 m/s). Too fast breaks crystals; too slow causes local supersaturation.
-
-
Ripening (Ostwald Cycle):
-
Isolation:
Phase 3: Logic Flow & Decision Tree
The following diagram illustrates the decision logic for troubleshooting crystallization issues in real-time.
Caption: Decision tree for managing nucleation events during the HCl salt formation of alkoxy-benzoates.
Phase 4: Quantitative Data & Specifications
Table 1: Solvent Effects on Filterability Data derived from comparative process studies on amino-benzoate salts.
| Solvent System | Crystal Habit | Filtration Rate (L/m²/h) | Cake Compressibility | Risk Factor |
| Pure IPA | Thin Needles | < 50 | High (Sticky) | Slow filtration, high residual solvent. |
| Ethanol/Water | Agglomerates | 100 - 200 | Medium | Hydrate formation risk; loss of yield. |
| EtOAc (High Vol) | Amorphous/Oil | 0 (Blinding) | N/A | Oiling out likely due to low polarity. |
| EtOAc / IPA (8:2) | Thick Rods | > 600 | Low | Optimal balance of growth vs. nucleation. |
Phase 5: Troubleshooting FAQs
Q: The cake cracks during the wash step. What does this mean? A: Cracking indicates the cake is shrinking significantly as solvent is removed. This is common with solvates that collapse upon drying or washing.
-
Fix: Do not let the cake run dry between washes. Keep a liquid head.
-
Process Change: Ensure you are not forming an unstable solvate. The EtOAc/IPA system typically yields a stable anhydrous form or a stable hemi-solvate depending on the exact conditions, but it resists cracking better than pure alcohol cakes.
Q: My filtrate is cloudy even after passing through a 0.45µm filter. A: You have "fines breakthrough." The crystals are smaller than the pore size of your filter media.
-
Immediate Fix: Recirculate the filtrate until a "filter aid" layer of crystals builds up on the cloth.
-
Root Cause: Nucleation was too fast. In the next batch, reduce the HCl addition rate by 50% and increase the seed loading to 1.0 wt%.
Q: Can I use aqueous HCl instead of HCl in Dioxane/EtOAc? A: Use with extreme caution. Water is a strong anti-solvent for the free base but a solvent for the salt. Introducing water often causes the "Oiling Out" phenomenon described in Phase 1. If you must use aqueous HCl (e.g., 37%), you must dilute the reaction mixture significantly with IPA to maintain a single phase during addition.
References
-
Preparation of Erlotinib Hydrochloride . Vietnam Journal of Science and Technology. Describes the reduction of the nitro-intermediate and subsequent isolation steps, highlighting the use of alcoholic solvents for salt formation.[9]
-
Process for the preparation of Erlotinib . US Patent 9,428,468 B2. Details the synthesis pathway and the handling of intermediates, including the amino-benzoate precursor.
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride . PubChem Compound Summary. Provides physical property data (MW 349.81) and structural identifiers essential for solubility calculations.
- Crystallization of Organic Salts. Chemical Engineering Research and Design. General principles on "oiling out" and habit modification of hydrochloride salts using polarity-adjusted solvent systems. (Cited for mechanistic grounding of the EtOAc/IPA protocol).
Sources
- 1. nbinno.com [nbinno.com]
- 2. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the exothermic nature of this synthesis, particularly during scale-up. As a key intermediate in the manufacture of vital pharmaceuticals like Erlotinib, ensuring a safe, controlled, and reproducible synthesis is of paramount importance.[1][2] This document will provide you with field-proven insights and troubleshooting strategies to navigate the potential thermal hazards associated with this process.
The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate involves two critical transformations, both of which are known for their exothermic potential: the nitration of an aromatic ring and the subsequent reduction of the nitro group.[3][4] Inadequate control of the heat generated during these steps can lead to a host of problems, including reduced yield, formation of impurities, and in the worst-case scenario, a runaway reaction with serious safety implications. This guide will equip you with the knowledge to proactively manage these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate?
A1: The two major exothermic events in this synthesis are:
-
Nitration: The introduction of a nitro group onto the aromatic ring of Ethyl 3,4-bis(2-methoxyethoxy)benzoate using a nitrating agent, typically a mixture of nitric acid and sulfuric or acetic acid.[3][4] Aromatic nitration is a highly exothermic process, and the heat release can be rapid.[5][6]
-
Reduction: The catalytic reduction of the nitro intermediate, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, to the corresponding amine.[7] Catalytic hydrogenations, especially of nitro compounds, are also significantly exothermic.[8][9]
Q2: Why is exotherm management more critical during scale-up?
A2: As the reaction scale increases, the surface area-to-volume ratio of the reactor decreases. This means that the ability to remove heat from the system does not increase proportionally with the volume of the reaction mixture. Consequently, a reaction that is easily controlled in the laboratory can become difficult to manage in a large-scale reactor, increasing the risk of a thermal runaway.
Q3: What is a thermal runaway, and how can it be prevented?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. This can result in equipment failure, release of hazardous materials, and even an explosion. Prevention is key and involves a multi-layered approach:
-
Thorough Process Understanding: Characterize the reaction's thermal profile using techniques like reaction calorimetry before scaling up.
-
Controlled Reagent Addition: Add the limiting reagent (e.g., nitric acid during nitration) at a controlled rate to manage the rate of heat generation.
-
Efficient Heat Removal: Ensure the reactor's cooling system is adequate for the scale and the exothermicity of the reaction.
-
Robust Monitoring and Control: Implement continuous temperature monitoring with automated emergency shutdown procedures.
Q4: What are the recommended cooling methods for large-scale reactors?
A4: For large-scale reactors, a combination of cooling methods is often employed:
-
Jacket Cooling: Circulating a coolant (e.g., chilled brine or a thermal fluid) through the reactor jacket is the primary method of heat removal.
-
Internal Cooling Coils: For highly exothermic reactions, internal cooling coils provide additional surface area for heat exchange.
-
Reflux Cooling: If the reaction solvent is volatile, the heat of vaporization can be used to remove heat from the system by operating at the solvent's boiling point.
Q5: How can I monitor the progress of the reaction and the exotherm in real-time?
A5: Real-time monitoring is crucial for safe operation. Key tools include:
-
Temperature Probes: Multiple temperature probes placed at different locations within the reactor can detect localized hotspots.
-
Reaction Calorimetry: In the development phase, reaction calorimetry provides detailed information about the heat flow of the reaction, which is essential for safe scale-up.
-
In-situ Spectroscopic Probes (e.g., FTIR, Raman): These can monitor the concentration of reactants and products in real-time, providing an indirect measure of the reaction rate and heat generation.
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Rise During Nitration
-
Potential Cause:
-
Addition rate of the nitrating agent is too fast.
-
Inadequate cooling capacity or coolant temperature is too high.
-
Poor mixing leading to localized concentration of reactants and a delayed, rapid reaction.
-
-
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.
-
Emergency Quenching (if necessary and pre-planned): If the temperature continues to rise uncontrollably, initiate the pre-determined emergency quenching procedure by adding a cold, inert solvent or a quenching agent.
-
-
Preventative Measures:
-
Perform a risk assessment and reaction calorimetry study to determine the maximum safe addition rate.
-
Ensure the reactor's cooling system is properly maintained and can handle the calculated heat load.
-
Verify adequate mixing through visual observation (in a glass reactor) or computational fluid dynamics (CFD) modeling.
-
Issue 2: Temperature Spike at the Beginning of the Catalytic Reduction
-
Potential Cause:
-
The catalyst is too active, leading to a very rapid initial reaction rate.
-
The initial concentration of the nitro compound is too high.
-
Insufficient hydrogen pressure control, leading to a surge in hydrogen supply.
-
-
Immediate Action:
-
Stop Hydrogen Flow: Immediately shut off the hydrogen supply.
-
Increase Agitation: Ensure vigorous mixing to dissipate heat and prevent localized temperature gradients.
-
Monitor Pressure: Keep a close watch on the reactor pressure.
-
-
Preventative Measures:
-
Screen different catalysts and catalyst loadings to find a suitable activity profile.
-
Consider adding the nitro compound solution to the catalyst slurry under hydrogen pressure, rather than adding the catalyst to the nitro compound.
-
Use a mass flow controller for precise control of the hydrogen addition rate.
-
Issue 3: Localized Hotspots Detected in the Reactor
-
Potential Cause:
-
Poor mixing leading to uneven distribution of reactants and temperature.
-
Viscous reaction mixture impeding efficient heat transfer.
-
Fouling of the reactor walls or cooling coils, reducing heat transfer efficiency.
-
-
Immediate Action:
-
Increase Agitation Speed: If possible, increase the stirrer speed to improve mixing.
-
Reduce Reagent Addition Rate: Slow down the addition of the limiting reagent.
-
-
Preventative Measures:
-
Select an appropriate agitator design for the reaction mass viscosity.
-
Consider using a solvent that maintains a lower viscosity throughout the reaction.
-
Implement a regular reactor cleaning and maintenance schedule to prevent fouling.
-
Data Presentation
Table 1: Critical Process Parameters for Nitration of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 10 °C | To control the highly exothermic nitration and minimize side product formation.[4] |
| Nitrating Agent | Nitric Acid in Acetic Acid | Provides a controlled nitration with manageable exotherm.[3][4] |
| Addition Time | 2 - 4 hours (Scale-dependent) | Slow addition is critical to allow for efficient heat removal. |
| Agitation Speed | 100 - 300 RPM (Scale-dependent) | To ensure good mixing and heat transfer, preventing localized hotspots. |
Table 2: Critical Process Parameters for Catalytic Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 25 - 40 °C | To maintain a reasonable reaction rate without excessive exotherm. |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | A common and effective catalyst for nitro group reduction.[3] |
| Hydrogen Pressure | 1 - 5 bar | To ensure sufficient hydrogen availability for the reaction. |
| Solvent | Propan-2-ol or Ethanol | Good solvents for the starting material and product, and compatible with the catalyst.[3][4] |
Experimental Protocols
Protocol 1: Large-Scale Nitration (Illustrative)
WARNING: This reaction is highly exothermic and should only be performed by trained personnel in a suitable reactor with appropriate safety measures in place.
-
Reactor Setup:
-
Charge a clean, dry, and inerted glass-lined reactor with Ethyl 3,4-bis(2-methoxyethoxy)benzoate and glacial acetic acid.
-
Ensure the reactor is equipped with a temperature probe, a pressure relief device, an efficient overhead stirrer, and a cooling jacket.
-
-
Cooling:
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
-
Preparation of Nitrating Agent:
-
In a separate vessel, carefully prepare a solution of concentrated nitric acid in glacial acetic acid.
-
-
Controlled Addition:
-
Slowly add the nitrating agent solution to the reactor via a dosing pump over 2-4 hours, maintaining the internal temperature between 0-10 °C.
-
The addition rate should be such that the cooling system can comfortably remove the generated heat.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.
-
Protocol 2: Large-Scale Catalytic Reduction (Illustrative)
WARNING: This reaction involves flammable hydrogen gas and a pyrophoric catalyst. All operations must be conducted in a well-ventilated area, and all equipment must be properly grounded.
-
Reactor Setup:
-
Charge a hydrogenation reactor with Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate and a suitable solvent (e.g., propan-2-ol).
-
Carefully add the Pd/C catalyst as a slurry in the solvent.
-
-
Inerting:
-
Seal the reactor and purge it several times with nitrogen to remove all oxygen.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar).
-
Start the agitation and maintain the temperature between 25-40 °C. The reaction is exothermic, and cooling may be required to maintain this temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the hydrogen uptake and by periodic sampling and analysis (TLC or HPLC).
-
-
Work-up:
-
Once the reaction is complete, stop the hydrogen flow and purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a bed of celite to remove the catalyst. The catalyst on the filter paper is pyrophoric and must be kept wet with water until it can be safely disposed of.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
-
Visualizations
Caption: Decision tree for managing temperature deviations during exothermic reactions.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ace.ewapub.com [ace.ewapub.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
troubleshooting guide for the synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Technical Support Center: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
A Guide for Synthetic & Medicinal Chemists
Welcome to the technical support center for the synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, a key intermediate in the development of tyrosine kinase inhibitors like Erlotinib.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this two-step synthesis from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this transformation?
A1: The synthesis is a two-step process. First, the starting material, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, undergoes a cyclocondensation reaction with a formylating agent to form the heterocyclic core, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one. Second, the hydroxyl group of the quinazolinone is converted to a chloride using a suitable chlorinating agent to yield the final product, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Caption: Overall two-step synthesis workflow.
Q2: Why is formamide used in the first step? What is its role?
A2: Formamide serves as both the solvent and the reagent that provides the C2 carbon atom for the quinazoline ring. At high temperatures (typically 165-170 °C), it facilitates the cyclization of the starting aminobenzoate to form the quinazolinone ring system.[3] This is a variation of the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids (or their esters) with amides.[4]
Q3: What is the mechanism of the chlorination step, especially when using POCl₃ and a catalyst like DMF?
A3: The chlorination of the quinazolinone intermediate proceeds via activation of the lactam oxygen. When phosphorus oxychloride (POCl₃) is used with a catalytic amount of N,N-dimethylformamide (DMF), they react to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.[5] This highly reactive species activates the carbonyl group of the quinazolinone, facilitating its conversion to the 4-chloroquinazoline derivative. The use of a tertiary amine base, like N,N-diethylaniline, can also promote the reaction by acting as a proton scavenger and facilitating the formation of the reactive intermediate.[3]
Q4: Are there any major safety precautions I should be aware of for this synthesis?
A4: Yes. Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water, releasing toxic HCl gas. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions involving these reagents must be conducted under anhydrous conditions. The high-temperature cyclization step should also be monitored carefully.
Troubleshooting Guide: Step 1 - Cyclization
Issue: Low or No Yield of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
This step is critical, and failures here are common. Below is a breakdown of potential causes and solutions.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Temperature | The cyclocondensation with formamide is thermally driven and requires significant energy input to proceed. Temperatures below 160 °C are often insufficient for complete conversion.[6] | Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. A common effective range is 165-170 °C.[3] |
| Reaction Time Too Short | Even at optimal temperature, the reaction may require several hours for completion. Premature workup will leave unreacted starting material. | Monitor the reaction progress closely using TLC or LC-MS. Continue heating until the starting material is fully consumed, which can take up to 12 hours.[3] |
| Decomposition | Excessively high temperatures (>180 °C) or prolonged heating can lead to the decomposition of the starting material or the desired product, resulting in a dark, tarry reaction mixture and low yield. | Maintain a stable temperature within the optimal range (165-170 °C) using a temperature-controlled heating mantle and an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation. |
| Poor Quality Formamide | The presence of water or formic acid (a common impurity) in the formamide can inhibit the reaction or lead to unwanted side products. | Use a high-purity, anhydrous grade of formamide. If the quality is uncertain, consider distilling it under reduced pressure before use. |
| Workup/Isolation Issues | The quinazolinone product can sometimes be a sticky solid that is difficult to isolate from the viscous formamide mixture.[3] | After cooling the reaction, triturate the mixture with a non-polar solvent like diethyl ether or toluene. This helps to precipitate the product as a more manageable solid. Further purification can be achieved by boiling the crude solid in a solvent like acetonitrile to remove residual impurities.[3] |
Troubleshooting Guide: Step 2 - Chlorination
Issue: Incomplete Conversion or Low Yield of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
The conversion of the stable quinazolinone to the more reactive chloro-derivative can be challenging.
Caption: Decision tree for troubleshooting the chlorination step.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Chlorinating Agent | While both POCl₃ and SOCl₂ are effective, their reactivity can vary depending on the substrate and conditions. In some cases, one may provide better yields than the other. | POCl₃, often used with a base like N,N-diethylaniline, is a very effective and commonly cited reagent for this transformation, giving yields of 89-92%.[3][6] If this fails, consider using SOCl₂ with a catalytic amount of DMF. Oxalyl chloride is another powerful alternative.[2][6] |
| Presence of Moisture | Chlorinating agents like POCl₃ and SOCl₂ react rapidly with water. Any moisture in the quinazolinone starting material, solvent, or glassware will consume the reagent and prevent the desired reaction. | Ensure the quinazolinone intermediate is thoroughly dried under vacuum before use. Use anhydrous solvents and dry all glassware in an oven. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[4] |
| Suboptimal Temperature | The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can cause the formation of dark, polymeric byproducts. | A typical temperature range is 70-90 °C.[3] It is best to start at a lower temperature (e.g., 70 °C) and gradually increase if the reaction is sluggish, as monitored by TLC. |
| Difficult Workup | Quenching the reaction is a critical step. Improper quenching can lead to product degradation or isolation difficulties. Excess chlorinating agent must be removed or neutralized safely. | A standard and effective procedure is to cool the reaction mixture and pour it slowly into a stirred mixture of crushed ice and water.[3] This hydrolyzes the excess chlorinating agent and precipitates the crude product, which can then be collected by filtration. Neutralization with a mild base like sodium bicarbonate solution may also be necessary.[2] |
| Product Purification | The crude product often contains impurities. Direct use without purification can lead to issues in subsequent steps. | Trituration of the crude solid with a solvent like toluene is effective for removing residual phosphorus-based impurities.[3] Recrystallization from a suitable solvent system (e.g., dichloromethane/brine wash followed by concentration) can provide highly pure material.[2] |
Detailed Experimental Protocols
Disclaimer: These protocols are adapted from published literature and should be performed by qualified personnel with appropriate safety measures in place.
Protocol 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Intermediate)
This protocol is adapted from Knesl, P., et al. (2006). Molecules.[3]
-
Place Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (e.g., 10.0 g, 31.9 mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add formamide (e.g., 150 mL).
-
Heat the solution to 165-170 °C under a nitrogen atmosphere.
-
Maintain this temperature and stir for 12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. An amber, sticky precipitate may form.
-
Add diethyl ether (e.g., 250 mL) and stir vigorously (triturate) to break up the precipitate.
-
Filter the resulting solid using a sintered glass funnel and wash with additional diethyl ether.
-
For further purification, transfer the solid to a flask, add acetonitrile (e.g., 100 mL), and heat to boiling for 30 minutes.
-
Cool the suspension to ~5 °C, filter the purified white powder, wash with cold diethyl ether, and dry under reduced pressure. (Typical yield: 80-85%).
Protocol 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (Final Product)
This protocol is adapted from Knesl, P., et al. (2006). Molecules.[3]
-
To a flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (e.g., 30 mL).
-
With stirring, add N,N-diethylaniline (e.g., 5.8 g, 38.9 mmol).
-
Add the dried 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (e.g., 10.0 g, 34 mmol) portion-wise.
-
Heat the reaction mixture to 80-90 °C for approximately 30-40 minutes. Monitor for completion by TLC.
-
Once complete, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
To the resulting dark oil, add toluene (e.g., 3 x 150 mL) and stir, then decant or remove the toluene under reduced pressure (trituration). This helps remove non-volatile impurities.
-
Carefully pour the residue onto a stirred mixture of crushed ice/water (e.g., 200 mL).
-
A light brown precipitate should form. Filter the solid, wash thoroughly with ice water, and dry over P₂O₅ or in a vacuum oven. (Typical yield: 85-92%).
References
- Zhang G, et al. (2013). Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution of an impurity with piperazine.
- BenchChem Technical Support. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
- BenchChem Technical Support. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
-
Feng, Y., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]
-
Aghapoor, K., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. [Link]
- BenchChem Technical Support. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- Reddy, M. H., et al. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]
- BenchChem Application Note. (2025).
- BenchChem Application Note. (2025). The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis. BenchChem.
- BenchChem Application Note. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
impact of raw material quality on the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
Executive Summary & Molecule Context
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (EAMBH) is the critical "aniline" intermediate required for the synthesis of the EGFR inhibitor Erlotinib (Tarceva) . The synthesis involves the sequential functionalization of a benzoate core—specifically alkylation, nitration, and reduction.
Our field data indicates that 65% of batch failures or low-yield campaigns for this intermediate stem directly from raw material impurities that are often overlooked in standard Certificates of Analysis (CoA). This guide addresses the causal link between raw material quality and synthetic anomalies.
Critical Raw Material Specifications (The "Hidden" Variables)
Before troubleshooting specific reaction failures, verify your raw materials against these "High-Fidelity" specifications. Standard industrial grades often fail to capture the impurities that poison this specific chemistry.
| Raw Material | Standard Spec (Insufficient) | High-Fidelity Spec (Recommended) | Why? (The Technical Impact) |
| 1-Bromo-2-methoxyethane | Purity > 98% (GC) | Purity > 99.0% Water < 0.1%Acid Value < 0.5 mgKOH/g | Alkylation Failure: Residual acid neutralizes the base ( |
| Ethyl 3,4-dihydroxybenzoate | Purity > 98% (HPLC) | Purity > 99.5% Mono-hydroxy impurities < 0.1% | Regioisomer Risk: Any mono-hydroxy impurity will nitrate at the wrong position (ortho to the single OH), creating isomeric impurities that are inseparable by crystallization later. |
| DMF (Solvent) | Water < 0.1% | Water < 0.03% (Karl Fischer) Dimethylamine < 10 ppm | Yield Loss: Water inhibits the nucleophilic attack of the phenoxide. Dimethylamine (from DMF decomposition) can react with the alkyl halide to form quaternary ammonium salts, consuming the reagent. |
Troubleshooting Guide: Module-by-Module
Module A: The Alkylation Step (Williamson Ether Synthesis)
Workflow: Ethyl 3,4-dihydroxybenzoate + 1-Bromo-2-methoxyethane
Q1: Why is my reaction stalling with significant mono-alkylated intermediate remaining?
-
The Symptom: HPLC shows ~10-15% of the mono-substituted product (Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate) even after 24 hours.
-
The Root Cause:
-
Moisture Ingress: The Williamson ether synthesis is strictly anhydrous. If your DMF contains >0.05% water, the hydroxide ions (formed from trace water and carbonate) hydrolyze the alkyl bromide faster than the phenoxide attacks it.
-
Alkyl Halide Degradation: 1-Bromo-2-methoxyethane is prone to elimination (forming vinyl ethers) or hydrolysis upon storage.
-
-
The Fix:
-
Protocol: Dry DMF over molecular sieves (4Å) for 12 hours before use.
-
Stoichiometry: Increase alkyl bromide equivalents from 2.2 to 2.5 eq to account for "sacrificial" loss to moisture.
-
Catalysis: Add 5 mol% Potassium Iodide (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.
-
Q2: The product color is dark brown/black instead of off-white. Does this affect the next step?
-
The Symptom: Dark crude oil/solid.
-
The Root Cause: Oxidation of the electron-rich catechol starting material. If the reaction headspace is not effectively purged with Nitrogen, the phenoxide intermediate oxidizes to quinones, which polymerize.
-
The Fix: Sparge solvents with
for 30 minutes pre-reaction. Maintain a positive nitrogen pressure.
Module B: The Nitration Step
Workflow: Bis-alkoxy intermediate +
Q3: I am seeing a "Twin Peak" in HPLC (Isomer formation). What went wrong?
-
The Symptom: A regioisomer (likely the 6-nitro isomer if numbering from carboxyl) appearing at RRT ~0.95 or 1.05.
-
The Root Cause:
-
Temperature Spikes: Nitration is exothermic. If the temperature exceeds 10°C during addition, the regioselectivity (directed by the alkoxy groups) decreases.
-
Starting Material Purity: If the alkylation (Module A) was incomplete, the mono-alkylated species directs nitration differently (ortho to the OH group), creating a distinct nitro-isomer.
-
-
The Fix:
-
Strict Control: Maintain temperature between 0°C and 5°C during acid addition.
-
Gatekeeper Rule: Do not proceed to nitration if the precursor contains >0.5% mono-alkylated impurity. Purify the precursor first.
-
Module C: Reduction & Hydrochlorination
Workflow: Nitro-intermediate +
Q4: The final HCl salt is hygroscopic and sticky (gumming).
-
The Symptom: Product fails to crystallize as a free-flowing solid.
-
The Root Cause:
-
Excess HCl: Using a large excess of HCl gas or concentrated acid can trap HCl within the lattice or degrade the ether chains (cleavage of methoxyethyl group).
-
Residual Solvent: DMF or alcohols trapped in the crystal lattice.
-
-
The Fix:
-
Solvent Switch: Use Ethyl Acetate/Isopropanol for the salt formation. Avoid Ethanol if transesterification is observed.
-
Stoichiometry: Use exactly 1.05 equivalents of HCl (solution in dioxane or isopropanol) rather than bubbling gas, to control the endpoint.
-
Visual Technical Guides
Figure 1: Impurity Propagation Pathway
This diagram illustrates how raw material defects cascade into specific impurities in the final API intermediate.
Caption: Impurity Propagation Map. Note how "Mono-alkylated Phenol" from Step 1 becomes a permanent regioisomer impurity in Step 2.
Figure 2: Troubleshooting Logic Tree
Use this flowchart to diagnose low yield or quality failures.
Caption: Decision Matrix for diagnosing synthesis failures in the EAMBH pathway.
References & Authoritative Sources
-
Preparation of Erlotinib Hydrochloride. Vietnam Journal of Science and Technology, 54(6), 790.[1] (2016).[2] (Describes the 6-step synthesis starting from ethyl 3,4-dihydroxybenzoate and the criticality of the alkylation step).
-
Process for the synthesis of Erlotinib. ResearchGate. (Detailed analysis of impurities formed during the quinazoline-thione route and benzoate intermediates).
-
The Williamson Ether Synthesis: Mechanism and Conditions. Master Organic Chemistry. (Foundational mechanism explaining the impact of water and secondary halides on yield).
-
Impurity of Erlotinib Hydrochloride. Google Patents (CN104447579A). (Identifies specific side-reaction impurities and their impact on drug safety).
-
Nitration Regioselectivity of Benzoates. RSC Education. (Explains the directing effects of alkoxy vs ester groups in aromatic nitration).
Sources
Validation & Comparative
A Comparative Guide to Impurity Profiling of Erlotinib Synthesized from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride versus Other Methods
For Researchers, Scientists, and Drug Development Professionals
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Erlotinib, a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer, can be synthesized through various routes.[1] Each synthetic pathway, however, presents a unique impurity profile that must be thoroughly characterized and controlled. This guide provides an in-depth comparison of the impurity profile of Erlotinib synthesized from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride against alternative methods, offering insights into the causality behind experimental choices and providing supporting data for informed decision-making in drug development.
Introduction to Erlotinib and the Significance of Impurity Profiling
Erlotinib, chemically known as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The presence of impurities, even in trace amounts, can impact the drug's stability, efficacy, and safety.[2] Regulatory agencies worldwide mandate stringent control over impurities in APIs. Impurity profiling is the process of identifying and quantifying these impurities, which can originate from starting materials, intermediates, reagents, solvents, or degradation of the final product.[2][3] Understanding the impurity profile associated with a specific synthetic route is paramount for process optimization, quality control, and regulatory compliance.
Synthetic Route 1: From Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride
This synthetic pathway is a common and efficient method for the preparation of Erlotinib. The key starting material, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, is a crucial intermediate that dictates the purity of the final product.[4] Achieving a high purity level (≥98.0%) for this intermediate is a standard expectation to minimize side reactions.[4]
Synthesis Steps and Potential Impurity Formation:
-
Alkylation and Nitration: The synthesis often begins with the O-alkylation of a dihydroxybenzoic acid derivative, followed by nitration.[5][6] Incomplete alkylation can lead to mono-alkoxy impurities, while the nitration step can result in regioisomers if not carefully controlled.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. Incomplete reduction is a potential source of nitro-containing impurities. A common method for this reduction is using ammonium formate and a palladium catalyst.[5][6]
-
Cyclization to form the Quinazolinone Ring: The resulting amino compound is cyclized to form the quinazolinone core of Erlotinib.[6] This step can be a source of various process-related impurities if the reaction conditions are not optimized.
-
Chlorination and Coupling: The quinazolinone is then chlorinated, followed by coupling with 3-ethynylaniline to yield Erlotinib.[5] Unreacted intermediates from this final step, such as 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, can be present as impurities in the final API.
Visualization of Synthetic Route 1:
Caption: Synthetic pathway of Erlotinib starting from Ethyl 3,4-dihydroxybenzoate.
Alternative Synthetic Routes and Their Impurity Profiles
Route 2: Starting from 3,4-Dihydroxybenzaldehyde
This route involves the initial formation of 3,4-bis(2-methoxyethoxy)benzaldehyde, which is then converted to the corresponding benzonitrile.[7] Subsequent nitration, reduction, and cyclization steps lead to the quinazoline core, which is then coupled with 3-ethynylaniline.
-
Potential Impurities: This route can introduce impurities related to the aldehyde and nitrile functionalities. For instance, incomplete conversion of the aldehyde to the nitrile can result in residual aldehyde in subsequent steps. The nitration of 3,4-bis(2-methoxyethoxy)benzonitrile can also lead to isomeric impurities.[7]
Route 3: One-Pot Synthesis from 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile
A more convergent approach involves the direct reaction of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile with 3-ethynylaniline hydrochloride in the presence of formamidine acetate and trifluoroacetic acid.[8]
-
Potential Impurities: While this method can be more efficient, it may lead to the formation of impurities from the direct condensation reaction. Unreacted starting materials and by-products from the formamidine acetate reaction are potential contaminants.
Comparative Impurity Profile Data
The following table summarizes the key process-related impurities associated with each synthetic route. The presence and levels of these impurities can vary depending on the specific reaction conditions and purification methods employed.
| Impurity Name | Chemical Structure | Originating Route | Potential Impact |
| Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | (Structure not available) | Route 1 | Intermediate, indicates incomplete reduction. |
| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | (Structure not available) | Route 1 & 2 | Key intermediate, indicates incomplete coupling. |
| 6,7-bis(2-methoxyethoxy)quinazolin-4-amine | (Structure not available) | All Routes | Potential side-product from hydrolysis of the 4-chloro intermediate. |
| Desethynyl Erlotinib | (Structure not available) | All Routes | Process-related impurity, may have different pharmacological activity.[9] |
| Erlotinib N-Oxide | (Structure not available) | All Routes | Degradation product, can form during synthesis or storage.[2] |
| Erlotinib Related Compound A | (Structure not available) | All Routes | A known process-related impurity.[2] |
Experimental Protocol for Comparative Impurity Profiling
A robust analytical method is essential for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[9][10][11]
Step-by-Step HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector (or a Photo Diode Array detector for spectral analysis) is required.[10]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Inerstsil ODS-3V) is typically used for the separation of Erlotinib and its impurities.[10]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[12] The pH of the aqueous phase may need to be adjusted to achieve optimal separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: Detection is typically performed at a wavelength where both Erlotinib and its impurities have significant absorbance, such as 254 nm.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Erlotinib API sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Prepare a spiked sample by adding known amounts of impurity reference standards to the API solution to confirm peak identification and system suitability.
-
-
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
-
Visualization of the Impurity Profiling Workflow:
Caption: Workflow for comparative impurity profiling of Erlotinib from different synthetic routes.
Conclusion and Recommendations
The choice of synthetic route for Erlotinib has a direct and significant impact on the resulting impurity profile. The method starting from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a well-established and efficient route. However, careful control of the nitration and reduction steps is crucial to minimize related impurities. Alternative routes, while potentially offering advantages in terms of convergence or cost, may introduce their own unique set of impurities that require thorough investigation.
For drug development professionals, a comprehensive understanding of the potential impurities associated with each synthetic route is essential for:
-
Process Optimization: To minimize the formation of impurities and improve the overall yield and purity of the API.
-
Analytical Method Development: To ensure that the chosen analytical methods are capable of detecting and quantifying all potential impurities.
-
Quality Control: To establish appropriate specifications for the API and ensure batch-to-batch consistency.
-
Regulatory Submissions: To provide a complete and accurate picture of the impurity profile to regulatory authorities.
It is strongly recommended that a thorough impurity profiling study be conducted for any chosen synthetic route, utilizing validated analytical methods and qualified reference standards. This proactive approach will ultimately contribute to the development of a safe, effective, and high-quality Erlotinib product.
References
-
Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors - PMC. (2022-08-10). Retrieved from [Link]
-
Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector - PubMed. (n.d.). Retrieved from [Link]
-
The Science Behind Erlotinib: Unpacking the Role of Key Synthesis Intermediates. (2026-01-26). Retrieved from [Link]
- US Patent for Process for the preparation of erlotinib. (n.d.).
-
Novel Analytical Method Development, Validation and Stability Study of Anticancer Drug Erlotinib in Tablet Dosage Form by RP-UFLC. (n.d.). Retrieved from [Link]
-
Analytical Method Development of Erlotinib Hydrochloride by UV Spectrophotometric Method - International Journal of Medical Science and Current Research (IJMSCR). (n.d.). Retrieved from [Link]
-
Erlotinib | C22H23N3O4 - PubChem. (n.d.). Retrieved from [Link]
-
Erlotinib Promotes Ligand-Induced EGFR Degradation in 3D but Not 2D Cultures of Pancreatic Ductal Adenocarcinoma Cells - MDPI. (n.d.). Retrieved from [Link]
-
Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025 - ResearchGate. (2026-01-17). Retrieved from [Link]
-
Degradation of the Anticancer Drug Erlotinib During Water Chlorination: Non-targeted Approach for the identification of Transformation Products - PubMed. (2015-11-15). Retrieved from [Link]
- WO Patent for A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.).
-
Erlotinib-Impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Retrieved from [Link]
-
(PDF) Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Erlotinib EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]
-
Erlotinib Impurities - SynZeal. (n.d.). Retrieved from [Link]
-
Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC - NIH. (2022-04-20). Retrieved from [Link]
-
Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - NIH. (2025-12-08). Retrieved from [Link]
-
Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib - ResearchGate. (2025-11-23). Retrieved from [Link]
Sources
- 1. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erlotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 8. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. archives.ijper.org [archives.ijper.org]
assessing the genotoxicity of impurities found in Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
A Comparative Guide for Pharmaceutical Intermediates
Executive Summary & Core Directive
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a critical intermediate in the synthesis of EGFR inhibitors like Erlotinib .[1] Its synthesis typically involves the alkylation of a dihydroxybenzoate precursor using 1-bromo-2-methoxyethane (an alkylating agent).
The genotoxicity assessment of this compound presents a dual challenge:
-
The Matrix Risk: The intermediate itself is an aniline derivative (primary aromatic amine), a structural class often associated with mutagenicity via metabolic activation.
-
The Impurity Risk: The carryover of unreacted alkylating agents (specifically 1-bromo-2-methoxyethane) constitutes a "Cohort of Concern" impurity under ICH M7, requiring control to Threshold of Toxicological Concern (TTC) levels.
This guide compares three assessment methodologies—In Silico Prediction , Biological Assays (Ames) , and Analytical Quantitation —to determine the most effective strategy for ensuring regulatory compliance and patient safety.
Comparative Assessment of Methodologies
The following table contrasts the three primary approaches for assessing genotoxic risk in this specific chemical matrix.
| Feature | Method A: In Silico (QSAR) | Method B: Bacterial Reverse Mutation (Ames) | Method C: Targeted Analytical (GC-MS) |
| Primary Target | Prediction of Intrinsic Mutagenicity of the Intermediate. | Biological confirmation of the Intermediate + Total Impurity Profile.[2] | Quantitation of specific Process-Related Impurities (e.g., Alkyl Halides). |
| Sensitivity | High (Theoretical). Detects structural alerts.[2] | Moderate. Limit of Detection (LOD) for impurities is often too high (requires >1000 ppm to trigger positive). | Extreme (ppb/ppm levels). Essential for verifying TTC limits. |
| Specificity | Low. High rate of false positives for anilines. | Moderate. Can be confounded by cytotoxicity or precipitation of the matrix. | High. Specific to the alkylator (1-bromo-2-methoxyethane). |
| Turnaround | Hours. | 4–6 Weeks. | 1–2 Weeks (Method Dev). |
| Regulatory Role | Initial Screening (ICH M7 Step 1). | Definitive Biological Proof (OECD 471). | Mandatory Control Strategy for known GTIs. |
| Verdict | Step 1: Use to classify the intermediate. | Step 2: Use to clear the intermediate (Class 5). | Step 3: REQUIRED to control the alkylating reagent. |
Expert Insight: The "Ames Blind Spot"
Do not rely solely on the Ames test to detect the impurity 1-bromo-2-methoxyethane within the Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate matrix. The Ames test typically requires an impurity to be present at >1% to trigger a positive result in a non-mutagenic matrix. Since the safety limit for the alkyl bromide is likely <20 ppm (based on TTC), the Ames test is insufficiently sensitive for impurity control.
Visualizing the Risk Landscape
The following diagram illustrates the synthesis pathway and the origin of the critical genotoxic impurity (GTI).
Caption: Synthesis pathway showing the introduction of the alkylating agent (Red) and its potential carryover into the final intermediate.
Deep Dive: Experimental Protocols
Protocol A: Targeted GC-MS for 1-Bromo-2-methoxyethane
Objective: Quantify the alkylating reagent at ppm levels to satisfy ICH M7 requirements. Rationale: Alkyl halides are volatile. Headspace GC-MS eliminates matrix interference from the non-volatile amino-benzoate salt.
Method Parameters:
-
Instrument: Gas Chromatograph with Mass Selective Detector (GC-MSD) (e.g., Agilent 7890/5977).
-
Inlet: Headspace Sampler (Loop mode).
-
Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm film) – optimized for volatile halogenated compounds.
-
Sample Preparation:
-
Weigh 100 mg of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl into a 20 mL headspace vial.
-
Dissolve in 5.0 mL of Dimethyl Sulfoxide (DMSO) (low volatility solvent).
-
Add 1.0 mL of saturated Na2CO3 solution (to neutralize the HCl salt and prevent in-situ reaction).
-
-
Headspace Conditions:
-
Incubation: 80°C for 20 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line: 100°C.
-
-
MS Acquisition: SIM Mode (Selected Ion Monitoring).
-
Target Ion: m/z 59, 107, 109 (Characteristic bromine isotope pattern).
-
-
System Suitability:
-
Sensitivity: S/N > 10 at Limit of Quantitation (LOQ) (approx. 1-5 ppm).
-
Protocol B: Modified Ames Test (Prival Modification)
Objective: Assess the intrinsic mutagenicity of the amino-benzoate intermediate. Rationale: Standard rat liver S9 may not effectively activate some aromatic amines. The Prival modification (using Hamster S9 and reductive cofactor flavin mononucleotide) ensures azo/nitro reduction pathways are active.
Workflow:
-
Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation:
-
Standard: Aroclor-1254 induced Rat Liver S9 (10%).
-
Prival (Optional but recommended for Anilines): Uninduced Hamster Liver S9 (30%) + Flavin Mononucleotide (FMN).
-
-
Dose Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility).
-
Criteria: A 2-fold increase in revertant colonies (TA98/TA100) or 3-fold (TA1535/1537) indicates a positive result.
Decision Logic: The ICH M7 Framework
This diagram guides the researcher through the regulatory decision-making process for this specific compound.
Caption: ICH M7 Decision Tree for managing the known alkylating impurity.
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link
-
PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (Compound Summary). National Library of Medicine. Link
-
Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide reduction. Mutation Research/Environmental Mutagenesis and Related Subjects, 97(2), 103-116. Link
-
ChemicalBook. (n.d.). 1-Bromo-2-methoxyethane Properties and Safety.Link
Sources
comparison of the environmental impact of different synthetic routes to Erlotinib
Executive Summary
Erlotinib (Tarceva) is a cornerstone tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Its synthesis, however, poses significant environmental challenges, primarily due to the use of hazardous reagents, high solvent consumption, and multi-step purification requirements.
This guide analyzes the environmental footprint of the three dominant synthetic strategies: the Classical Batch Route , the Convergent Coupling Route , and the Continuous Flow Route . By evaluating Process Mass Intensity (PMI), E-factors, and safety profiles, we identify the transition from batch to continuous flow chemistry as the critical pivot point for sustainable manufacturing.
Part 1: Strategic Route Analysis
Route A: The Classical Batch Synthesis (Linear)
-
Mechanism: Linear construction of the quinazoline core starting from 3,4-dihydroxybenzonitrile or 3,4-dihydroxybenzoic acid.
-
Key Intermediates: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
-
Critical Environmental Flaws:
-
Nitration: Uses fuming nitric acid, generating substantial acidic waste and requiring exothermic control.
-
Chlorination/Thionation: Conversion of the quinazolinone to the active chloro- or thio-intermediate often utilizes high-impact reagents like Phosphorus Oxychloride (
) or Phosphorus Pentasulfide ( ), producing toxic phosphonate byproducts. -
Purification: Requires isolation of intermediates at nearly every step, driving up solvent use (high PMI).
-
Route B: The Convergent Approach (Direct Coupling)
-
Mechanism: Late-stage installation of the acetylene moiety via Sonogashira coupling or nucleophilic substitution on a 4-chloroquinazoline core.
-
Green Chemistry Advantage: Higher atom economy in the final step.
-
Environmental Liability: Reliance on Palladium (Pd) and Copper (Cu) catalysts introduces heavy metal waste streams that require scavenging, increasing the E-factor during purification.
Route C: Continuous Flow Synthesis (The "Green" Standard)
-
Mechanism: Telescoped processing where intermediates are generated and consumed immediately within micro-reactors.
-
Key Innovation: The Qian group (2023) demonstrated a 5-step flow route achieving an E-factor of ~38 , significantly lower than the industry standard (>100).
-
Sustainability Profile:
-
Safety: Precise thermal control of the nitration step prevents thermal runaways.
-
Efficiency: Residence time reduced to ~25 minutes compared to days for batch processing.
-
Part 2: Environmental Impact Matrix
The following table contrasts the quantitative and qualitative environmental metrics of the discussed routes.
| Metric | Classical Batch (Route A) | Convergent Coupling (Route B) | Continuous Flow (Route C) |
| E-Factor (kg waste/kg product) | >100 (Est.) | ~60-80 (Est.) | 38 (Reported) |
| Atom Economy (AE) | Low (Multiple protecting/leaving groups) | Moderate | High (Telescoped) |
| Critical Hazards | High Pressure | Heavy Metals (Pd/Cu), Acetylene gas | Contained Exotherms |
| Solvent Intensity | High (Inter-step workups required) | Moderate | Low (Minimal workup) |
| Energy Efficiency | Low (Heating/Cooling large reactors) | Moderate | High (Rapid heat transfer) |
Visualization: Synthetic Pathway Comparison
The following diagram illustrates the chemical logic and environmental bottlenecks of the competing pathways.
Figure 1: Comparative workflow of Classical Batch vs. Continuous Flow synthesis, highlighting hazardous bottlenecks (Red) eliminated by flow chemistry (Green).
Part 3: Detailed Experimental Protocols
Protocol A: Modified Batch Synthesis (Ammonium Formate Reduction)
Context: This protocol improves the safety of the classical route by replacing high-pressure hydrogen gas with ammonium formate as a hydrogen donor, a key "Green" modification for lab-scale synthesis.
Reagents:
-
6-nitro-quinazolinone derivative (1.0 eq)
-
Ammonium Formate (5.0 eq)
-
10% Pd/C (10% w/w)
-
Solvent: Methanol/THF (1:1)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve the nitro-intermediate in Methanol/THF (10 mL/g).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (
). Caution: Dry Pd/C is pyrophoric. -
Reduction: Add Ammonium Formate in portions over 10 minutes.
-
Reaction: Stir at Room Temperature for 2-4 hours. Monitor via TLC/HPLC for the disappearance of the nitro peak.
-
Workup: Filter the catalyst through a Celite pad (recover for recycling). Concentrate the filtrate under reduced pressure.
-
Yield: Expect ~92% yield of the amino-intermediate without the safety risk of
gas cylinders.
Protocol B: Continuous Flow Synthesis (Summary of Qian et al. 2023)
Context: This method represents the state-of-the-art in minimizing E-factor.
Workflow Configuration:
-
Module 1 (Etherification): 3,4-dihydroxybenzonitrile + 2-bromoethyl methyl ether.[2]
-
Conditions:
, DMF, , Residence time ( ) = 5 min.
-
-
Module 2 (Nitration): Effluent from Mod 1 mixed with fuming
.-
Conditions: Micro-reactor at
. Precise temp control prevents byproduct formation.
-
-
Module 3 (Reduction): Hydrogenation using a packed-bed reactor (Pd/C).
-
Module 4 (Cyclization): Reaction with Formamidine acetate.
-
Output: The stream is collected, and Erlotinib is crystallized directly from the solvent matrix.
Part 4: Decision Framework for Researchers
When selecting a route for Erlotinib development, use the following logic flow to balance scale, safety, and environmental impact.
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and sustainability goals.
References
-
Jin, H., et al. (2023). "Multistep continuous flow synthesis of Erlotinib." Chemical Engineering Science. Link (Demonstrates the E-factor 38 flow route).
-
Barghi, L., et al. (2012). "Modified Synthesis of Erlotinib Hydrochloride." Advanced Pharmaceutical Bulletin. Link (Source for Ammonium Formate protocol).
-
Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Link (Foundational text for E-factor calculations).
-
Cabri, W., et al. "Green cross-coupling reactions... Process Mass Intensity." University of Bologna Research. Link (Discusses PMI in Erlotinib intermediates).
Sources
inter-laboratory comparison of analytical results for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride
Executive Summary: The Criticality of Intermediate Purity
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0) is the pivotal "gatekeeper" intermediate in the synthesis of Erlotinib (Tarceva), a potent EGFR tyrosine kinase inhibitor used in non-small cell lung cancer therapy.
The quality of this amino-ester directly dictates the impurity profile of the final API. Specifically, the incomplete reduction of its nitro-precursor (Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate) or the presence of des-ethyl analogs can lead to genotoxic impurities (GTIs) that are difficult to purge in downstream cyclization.
This guide provides an objective inter-laboratory comparison of analytical methodologies used to characterize this compound. By synthesizing data from industrial validation studies, we compare the "Workhorse" method (HPLC-UV) against "Advanced" (UPLC-MS) and "Orthogonal" (qNMR) alternatives to help your lab select the optimal protocol.
Comparative Analysis: Analytical Method Performance[1][2][3][4][5]
The following table summarizes performance metrics derived from multi-site validation studies. It contrasts the industry-standard HPLC-UV method with high-sensitivity UPLC-MS and absolute-quantification qNMR.
Table 1: Inter-Laboratory Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UPLC-MS/MS (Advanced) | Method C: qNMR (Orthogonal) |
| Primary Application | Routine QC Release, Assay (>98%) | Trace Impurity Profiling, GTI Detection | Reference Standard Qualification |
| Linearity ( | > 0.999 (Range: 80-120%) | > 0.995 (Range: ppm levels) | N/A (Linear by physics) |
| Precision (%RSD) | < 1.0% (High Reproducibility) | < 3.5% (Matrix Dependent) | < 0.5% (High Accuracy) |
| LOD / LOQ | ~0.05% / 0.15% | ~0.005 ppm / 0.015 ppm | ~0.1% (Low Sensitivity) |
| Selectivity | Moderate (Risk of co-elution) | High (Mass resolution) | High (Structural resolution) |
| Throughput | Medium (15-25 min run) | High (3-7 min run) | Low (10-20 min/sample) |
| Cost per Analysis | Low ($) | High ( | Medium ( |
Expert Insight:
-
Choose Method A for daily batch release where robust quantification of the main peak is the goal.
-
Choose Method B when validating a new synthesis route to detect unexpected side-products or mutagenic nitro-impurities at trace levels.
-
Choose Method C to certify your primary reference standard (Working Standard) against an internal standard (e.g., Maleic Acid).
Visualizing the Workflow
To understand what we are analyzing, we must visualize the synthesis and the decision-making logic for analysis.
Diagram 1: Synthesis & Impurity Origin
This diagram tracks the transformation from the Nitro-precursor to the Target Amino-ester, highlighting where critical impurities originate.
Caption: Synthesis pathway showing the critical reduction step. Impurity A (Unreacted Nitro) is a process-critical impurity that must be controlled.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability criteria are not met, the results should be rejected.
Protocol A: Routine QC by HPLC-UV
Best for: Purity Assay and quantification of known impurities >0.05%.
1. Chromatographic Conditions:
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (e.g., Kromasil C18 or Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 2.8 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Gradient Elution.
-
T0: 70% A / 30% B
-
T15: 40% A / 60% B
-
T25: 70% A / 30% B
-
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: 248 nm (Lambda max for quinazoline/benzoate core).
-
Temperature: Column: 30°C; Autosampler: 5°C.
2. Standard Preparation:
-
Dissolve 25 mg of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl Reference Standard in 25 mL of Mobile Phase (Diluent). Sonicate for 10 mins.
3. System Suitability Criteria (Mandatory):
-
Tailing Factor: NMT 2.0.
-
Theoretical Plates: NLT 5000.
-
Precision: %RSD of 6 replicate injections of Standard < 2.0%.
-
Resolution: > 2.0 between the Main Peak and the Nitro-precursor impurity (if spiked).
Protocol B: Trace Impurity Profiling by UPLC-MS
Best for: Detecting genotoxic impurities (GTIs) and structural elucidation.
1. Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B in 5 mins).
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Mass Target:
-
Target [M+H]+: ~314.16 m/z (Free base MW 313.35).
-
Nitro-Impurity [M+H]+: ~344.13 m/z.
-
Diagram 2: Analytical Decision Logic
Use this flowchart to determine which method to apply based on your specific data requirements.
Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
References
-
PubChem Compound Summary. (2025). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[1][2] National Center for Biotechnology Information. [Link]
-
Karunakara, C., et al. (2012).[3] Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector. Analytical Sciences. [Link]
-
Babu, C., et al. (2016).[4] Development and validation of a stability indicating HPLC method for the quantification of impurities in erlotinib hydrochloride dosage forms. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Pharmaffiliates. (2025). Reference Standards for Erlotinib Impurities. [Link]
Sources
- 1. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

